molecular formula C10H13NO B150754 (1,2,3,4-Tetrahydroquinolin-2-yl)methanol CAS No. 40971-36-6

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Cat. No.: B150754
CAS No.: 40971-36-6
M. Wt: 163.22 g/mol
InChI Key: QSDYZRIUFBMUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a functionalized tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . This specific compound, featuring a hydroxymethyl group, serves as a versatile synthetic intermediate or precursor for the development of more complex molecules targeting neurological conditions and cancers. Research into tetrahydroquinoline derivatives has identified potent inhibitors of neuronal nitric oxide synthase (nNOS), a key target for conditions like neuropathic pain and migraine . Furthermore, recent preclinical studies highlight novel tetrahydroquinoline derivatives designed as multi-target agents, showing promising anti-proliferative and anti-migratory effects against aggressive cancers such as glioblastoma by targeting proteins like GPER and Bcl-2 . The structural motif is also being explored in the development of therapeutics for Alzheimer's disease, leveraging its neuroprotective, anti-inflammatory, and antioxidative properties . The value of this compound lies in its potential for further chemical modification, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates with improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYZRIUFBMUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567587
Record name (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40971-36-6
Record name 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40971-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a heterocyclic organic compound featuring a tetrahydroquinoline core functionalized with a hydroxymethyl group at the 2-position. This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules. The presence of a chiral center at the C2 position and a reactive primary alcohol group makes it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Chemical Properties

Limited experimental data is publicly available for this compound. The following table summarizes the known information, primarily for the (S)-enantiomer.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOInferred from structure
Molecular Weight 163.22 g/mol Inferred from structure
CAS Number 63430-96-6 ((S)-enantiomer)Chemical Supplier Databases
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Note: The lack of comprehensive physical data highlights the need for further experimental characterization of this compound.

Synthesis and Experimental Protocols

Conceptual Experimental Workflow: Reduction of Quinoline-2-Carbaldehyde

This proposed workflow outlines a potential method for the synthesis of this compound.

G start Start: Quinoline-2-carbaldehyde step1 Dissolve in a suitable solvent (e.g., Methanol, Ethanol) start->step1 step2 Add a reducing agent (e.g., NaBH4) in portions step1->step2 step3 Hydrogenation of the quinoline ring (e.g., H2, Pd/C) step2->step3 step4 Monitor reaction progress (e.g., TLC, LC-MS) step3->step4 step5 Quench the reaction (e.g., with water or dilute acid) step4->step5 step6 Extract the product with an organic solvent step5->step6 step7 Dry the organic layer (e.g., with Na2SO4) step6->step7 step8 Purify by column chromatography step7->step8 end_node End: this compound step8->end_node

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities or the signaling pathways directly involving this compound. However, the broader class of tetrahydroquinoline derivatives has been extensively investigated and is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antimicrobial, anticonvulsant, anti-inflammatory, and cardioprotective activities.

The structural similarity of this compound to other bioactive molecules suggests its potential as a scaffold for the development of novel drugs. The hydroxymethyl group offers a key point for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Potential Areas of Investigation

The following diagram illustrates a logical relationship for exploring the potential biological activities of this compound, starting from its basic structure.

G A This compound B Tetrahydroquinoline Core A->B C Hydroxymethyl Group at C2 A->C D Known Bioactivities of THQ Derivatives B->D E Potential for Derivatization C->E F Screening for Novel Biological Activities D->F E->F

Caption: Logical relationship for investigating the biological potential of the title compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. While a comprehensive dataset of its chemical and biological properties is not yet available, its structural features suggest significant potential as a versatile building block. Further research is warranted to fully characterize this compound, develop efficient and scalable synthetic routes, and explore its pharmacological profile. Such efforts will be crucial in unlocking its potential for the creation of novel and effective therapeutic agents. Researchers are encouraged to undertake the necessary experimental work to fill the existing knowledge gaps and to explore the rich chemical space that can be accessed from this intriguing molecule.

An In-depth Technical Guide on the Spectroscopic Data for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Due to the limited availability of published experimental data for this specific compound, this guide offers a comprehensive set of predicted spectroscopic values and a plausible synthetic route. The predictions are based on the known spectroscopic data of the parent compound, 1,2,3,4-tetrahydroquinoline, and established principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of the 1,2,3,4-tetrahydroquinoline core structure and the expected influence of a hydroxymethyl substituent at the C2 position.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.0-7.2m2HAr-HAromatic protons, likely two overlapping multiplets.
~6.5-6.7m2HAr-HAromatic protons, likely two overlapping multiplets.
~4.0 (broad s)s1HN-HExchangeable with D₂O.
~3.6-3.8m1HC2-HProton at the stereocenter, coupled to C3 and CH₂OH protons.
~3.5-3.7m2HCH₂OHDiastereotopic protons of the hydroxymethyl group.
~2.8-3.0m2HC4-H₂Methylene protons adjacent to the aromatic ring.
~1.8-2.0m2HC3-H₂Methylene protons adjacent to the stereocenter.
~1.5 (broad s)s1HOHExchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon AssignmentNotes
~144C8aQuaternary aromatic carbon.
~129C7Aromatic CH.
~127C5Aromatic CH.
~122C4aQuaternary aromatic carbon.
~117C6Aromatic CH.
~114C8Aromatic CH.
~65CH₂OHCarbon of the hydroxymethyl group.
~55C2Carbon of the stereocenter.
~28C4Methylene carbon.
~26C3Methylene carbon.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchAlcohol hydroxyl group.
3350-3250N-H stretchSecondary amine.
3100-3000C-H stretchAromatic C-H.
2950-2850C-H stretchAliphatic C-H.
1600-1450C=C stretchAromatic ring.
1300-1200C-N stretchAmine.
1100-1000C-O stretchPrimary alcohol.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zProposed FragmentNotes
163[M]⁺Molecular ion.
132[M - CH₂OH]⁺Loss of the hydroxymethyl group.
130[M - H₂O - H]⁺Loss of water and a hydrogen radical.
117[C₈H₇N]⁺Fragmentation of the heterocyclic ring.

Proposed Experimental Protocol: Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as ethyl quinoline-2-carboxylate. This two-step process involves the reduction of the ester to the corresponding alcohol and the simultaneous or subsequent reduction of the quinoline ring to the tetrahydroquinoline.

Reaction Scheme

G cluster_0 Synthesis Pathway Ethyl_quinoline-2-carboxylate Ethyl quinoline-2-carboxylate Target_Molecule This compound Ethyl_quinoline-2-carboxylate->Target_Molecule LiAlH₄, THF then H₂O workup

Caption: Proposed synthesis of this compound.

Detailed Methodology
  • Materials and Reagents:

    • Ethyl quinoline-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

    • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Procedure:

    • A solution of ethyl quinoline-2-carboxylate (1 equivalent) in anhydrous THF is prepared in the dropping funnel.

    • Lithium aluminum hydride (LiAlH₄) (4-5 equivalents) is carefully suspended in anhydrous THF in the reaction flask under an inert atmosphere.

    • The flask is cooled to 0 °C in an ice bath.

    • The solution of ethyl quinoline-2-carboxylate is added dropwise to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the flask is cooled to 0 °C.

    • The excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off and washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A Setup of flame-dried glassware under inert atmosphere B Suspension of LiAlH₄ in anhydrous THF and cooling to 0 °C A->B C Dropwise addition of ethyl quinoline-2-carboxylate solution B->C D Refluxing the reaction mixture C->D E Reaction quenching and work-up D->E F Extraction and drying of the organic phase E->F G Solvent evaporation F->G H Purification by column chromatography G->H I Characterization of the final product H->I

Caption: Step-by-step workflow for the synthesis and purification.

An In-depth Technical Guide on the Biological Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline scaffold is a prominent heterocyclic system found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Its structural versatility has made it a privileged core in medicinal chemistry for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the key biological activities, quantitative data, experimental protocols, and associated signaling pathways of 1,2,3,4-tetrahydroquinoline derivatives for researchers, scientists, and drug development professionals.

Key Biological Activities

1,2,3,4-Tetrahydroquinoline derivatives have demonstrated significant potential in several therapeutic areas, including:

  • Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT/mTOR.[2][5]

  • Neuroprotective Effects: Certain tetrahydroquinoline derivatives have shown promise in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][6] Their neuroprotective properties are often attributed to their antioxidant capabilities, which help in mitigating oxidative stress and suppressing apoptosis.[6][7]

  • Antimicrobial Activity: The tetrahydroquinoline scaffold has been explored for the development of new antibacterial and antifungal agents.[8][9] Some derivatives exhibit potent activity against pathogenic bacteria and fungi.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various 1,2,3,4-tetrahydroquinoline derivatives.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)MTT AssayMicromolar concentrations[5]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)Cytotoxicity AssayPotent cytotoxicity[10]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)Cytotoxicity AssayPotent cytotoxicity[10]
Tetrahydrobenzo[h]quinoline derivative (6e)A549, MCF-7, A2780, C26Cytotoxicity Assay1.86 - 3.91[11]
Morpholine-substituted tetrahydroquinoline (10e)A549 (Lung)MTT Assay0.033 ± 0.003[12]
Morpholine-substituted tetrahydroquinoline (10h)MCF-7 (Breast)MTT Assay0.087 ± 0.007[12]
Tetrahydroquinoline derivative 2MDA-MB-231 (Breast)Proliferation Assay25 (at 72h)[13]
Tetrahydroquinoline derivative 2MCF-7 (Breast)Proliferation Assay50 (at 72h)[13]

Table 2: Neuroprotective Effects of Tetrahydroquinoline Derivatives

CompoundModelEffectReference
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's Disease (rats)Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis[6]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Cerebral Ischemia/Reperfusion (rats)Reduced histopathological changes, inhibited inflammation and apoptosis[14]

Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Piperidinyl Tetrahydrothieno[2,3-c]isoquinoline (5a)Bacillus cereus7.0 - 9.0[8]
Piperidinyl Tetrahydrothieno[2,3-c]isoquinoline (6)Bacillus cereus7.0 - 9.0[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological effects of tetrahydroquinoline derivatives are provided below.

Anticancer Activity Assays

1. MTT Cell Viability Assay This assay is used to assess the cytotoxic effects of compounds on cancer cells.[5]

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., 1% DMSO).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

G cluster_workflow MTT Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Tetrahydroquinoline Derivatives A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate to form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

MTT Assay Workflow

2. Western Blot Analysis This technique is used to determine the expression levels of specific proteins involved in signaling pathways.[5]

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cyclin D1, p21, p53).[5] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Neuroprotective Activity Assays

1. Rotenone-Induced Parkinson's Disease Model in Rats [6] This in vivo model is used to evaluate the neuroprotective effects of compounds against Parkinson's-like pathology.

  • Animal Groups: Male rats are divided into several groups: control, rotenone-induced PD, PD rats treated with different doses of the test compound (e.g., HTHQ at 25 and 50 mg/kg), and a positive control group (e.g., rasagiline).[6]

  • Induction of PD: Parkinson's disease is induced by the administration of rotenone.

  • Drug Administration: The test compound is administered to the treatment groups.

  • Biochemical and Molecular Analysis: After the treatment period, brain tissues are collected to measure markers of oxidative stress, antioxidant enzyme activities, chaperone activity, and levels of apoptosis.[6] mRNA expression levels of antioxidant genes can be assessed by real-time PCR.[6]

2. Cerebral Ischemia/Reperfusion (CIR) Model in Rats [14] This model is used to study the effects of compounds on stroke-like injury.

  • Induction of CIR: Cerebral ischemia is induced in rats, followed by a period of reperfusion.

  • Treatment: The test compound (e.g., DHQ) is administered to the animals.

  • Assessment: Histopathological changes in the brain are examined. Levels of biomarkers like S100B, lactate, and pyruvate, as well as the expression of genes like HIF-1, are measured.[14] The intensity of apoptosis is assessed by measuring caspase activity and DNA fragmentation.[14]

Antimicrobial Activity Assays

1. Agar Diffusion Method [15] This method is used to determine the susceptibility of microorganisms to the test compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Compounds: Discs impregnated with known concentrations of the tetrahydroquinoline derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow microbial growth.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological activities of 1,2,3,4-tetrahydroquinoline derivatives are mediated through the modulation of various intracellular signaling pathways.

Anticancer Signaling Pathways

1. PI3K/AKT/mTOR Signaling Pathway Several tetrahydroquinolinone derivatives exert their anticancer effects by interfering with the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of this pathway can lead to autophagy and cell death.[5]

G cluster_pathway PI3K/AKT/mTOR Signaling in Cancer GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Derivatives THQ->mTOR

Inhibition of the PI3K/AKT/mTOR Pathway

2. Apoptosis Induction Many tetrahydroquinoline derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[10] This can involve the arrest of the cell cycle at specific phases, such as G2/M.[10]

G cluster_apoptosis Apoptosis Induction by Tetrahydroquinolines THQ Tetrahydroquinoline Derivatives G2M G2/M Cell Cycle Arrest THQ->G2M Intrinsic Intrinsic Pathway G2M->Intrinsic Extrinsic Extrinsic Pathway G2M->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis Induction Pathway

Neuroprotective Signaling Pathways

1. Nrf2/Antioxidant Response Element (ARE) Pathway The neuroprotective effects of some tetrahydroquinoline derivatives are mediated by the activation of the Nrf2 transcription factor.[6] Nrf2 upregulates the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress.

G cluster_nrf2 Nrf2-Mediated Neuroprotection OS Oxidative Stress Nrf2 Nrf2 Activation OS->Nrf2 Neuroprotection Neuroprotection OS->Neuroprotection THQ HTHQ THQ->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE AOE Increased Expression of Antioxidant Enzymes ARE->AOE AOE->Neuroprotection

Nrf2/ARE Neuroprotective Pathway

References

In-Depth Technical Guide: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS Number: 63430-96-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS No. 63430-96-6), along with information on its suppliers. While specific experimental protocols and detailed biological activity for this particular compound are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on the broader class of tetrahydroquinoline derivatives to which it belongs.

Chemical and Physical Properties

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, a chiral heterocyclic compound, possesses a unique structural framework that makes it an interesting candidate for various research and development applications. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanolN/A
Alternative Names 2-hydroxyMethyl-1,2,3,4-tetrahydroquinolineN/A
CAS Number 63430-96-6N/A
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C. Cold-chain transportation is required.[1]

Synthesis and Reactivity

The synthesis of chiral 2-substituted tetrahydroquinolines, the class of compounds to which (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol belongs, is a subject of considerable interest in organic chemistry. Various enantioselective synthetic methods have been developed to produce these valuable chiral building blocks. These methods often employ strategies such as biomimetic reduction, asymmetric hydrogenation, and domino reactions. The tetrahydroquinoline core is generally stable, but the hydroxyl and secondary amine groups offer reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Biological and Pharmacological Context

While specific biological studies on (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol are limited, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been shown to exhibit a wide range of biological activities. This suggests potential areas of investigation for the title compound.

Potential Areas of Biological Investigation:

  • Antibacterial Activity: Certain tetrahydroisoquinoline analogs have demonstrated potent antibacterial properties.

  • Opioid Analgesia: The tetrahydroquinoline motif is found in some compounds with opioid analgesic activity.

  • Adrenoceptor Interaction: Some derivatives have been shown to interact with β-adrenoceptors.

  • Central Nervous System (CNS) Activity: The rigid, heterocyclic backbone of tetrahydroquinolines makes them attractive scaffolds for designing ligands for CNS targets.

It is important to emphasize that these are potential areas of interest based on related structures, and specific biological assays would be required to determine the activity of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol.

Safety and Handling

Detailed safety and handling information for CAS number 63430-96-6 is not explicitly provided in the search results. However, general laboratory safety precautions should always be followed when handling chemical compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For specific handling and disposal guidance, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety information for methanol, a common laboratory solvent, indicates that it is flammable and toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5]

Suppliers

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is available from several chemical suppliers, primarily for research and development purposes.

SupplierWebsite
BLDpharm--INVALID-LINK--
化源网 (Huan-Yuan-Wang)--INVALID-LINK--

This is not an exhaustive list. Other suppliers may also be available.

Logical Relationships and Workflows

The following diagram illustrates a conceptual workflow for the investigation of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, from acquisition to potential application.

Investigation_Workflow cluster_acquisition Acquisition & Characterization cluster_investigation Experimental Investigation cluster_application Potential Application Procurement Procurement from Supplier QC Quality Control (Purity, Identity) Procurement->QC PhysChem Physicochemical Profiling QC->PhysChem Synthesis Synthesis of Derivatives PhysChem->Synthesis BioScreening Biological Screening Synthesis->BioScreening SAR Structure-Activity Relationship (SAR) BioScreening->SAR Tox Toxicology Studies BioScreening->Tox LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Development Tox->Preclinical LeadOpt->Preclinical

Conceptual workflow for the investigation of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol.

This guide provides a foundational understanding of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol based on currently available information. Further experimental investigation is necessary to fully elucidate its properties and potential applications in drug discovery and development. Researchers are encouraged to consult supplier-specific documentation for the most accurate and detailed information.

References

The Therapeutic Promise of Tetrahydroquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and synthetic compounds with a wide array of biological activities. This versatile heterocyclic motif has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of tetrahydroquinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Applications of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways crucial for cancer cell survival and growth.

One of the primary mechanisms by which tetrahydroquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][2] Studies have shown that certain derivatives can trigger apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][3] Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis.[1]

Furthermore, several tetrahydroquinoline derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.[4][6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetrahydroquinoline derivatives against various human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
4ag SNB19 (Glioblastoma)38.3[1]
LN229 (Glioblastoma)40.6[1]
4a A549 (Lung)1.57[7]
HCT-116 (Colon)1.89[7]
10e A549 (Lung)0.033[6]
10h MCF-7 (Breast)0.087[6]
10d A549 (Lung)0.062[6]
MCF-7 (Breast)0.58[6]
MDA-MB-231 (Breast)1.003[6]
Tetrahydrobenzo[h]quinoline MCF-7 (Breast)10 (24h), 7.5 (48h)[8]
13 HeLa (Cervical)8.3[9]
18 HeLa (Cervical)13.15[9]
12 PC3 (Prostate)31.37[9]
11 PC3 (Prostate)34.34[9]
3c H460 (Lung)4.9[10]
A-431 (Skin)2.0[10]
HT-29 (Colon)4.4[10]

Signaling Pathway Visualizations

apoptosis_pathway cluster_cell Cancer Cell THQ Tetrahydroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) THQ->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits THQ->mTOR inhibits antimicrobial_mechanism cluster_bacterium Bacterial Cell THQ Tetrahydroquinoline Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV THQ->DNA_Gyrase inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to neuroprotection_pathway cluster_neuron Neuron Stress Oxidative Stress & Excitotoxicity Apoptosis Apoptotic Pathways Stress->Apoptosis Nrf2 Nrf2 Pathway Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Antioxidant->Stress counteracts NMDAR NMDA Receptor NMDAR->Stress Neuroprotection Neuroprotection THQ Tetrahydroquinoline Derivative THQ->Nrf2 activates THQ->NMDAR modulates THQ->Apoptosis inhibits

References

A Comprehensive Review of the Biological Significance of Tetrahydroquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinoline (THQ) and its analogs represent a pivotal class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. This versatile scaffold, found in numerous natural products and synthetic molecules, exhibits a broad spectrum of biological activities. The inherent structural features of the THQ nucleus allow for diverse functionalization, leading to the development of potent and selective agents targeting a variety of biological processes. This in-depth technical guide provides a comprehensive overview of the biological significance of tetrahydroquinoline analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and KRas pathways.

Quantitative Data on Anticancer Activity

The antiproliferative effects of various tetrahydroquinoline analogs have been extensively evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
GM-3-18 HCT116 (Colon)0.9 - 10.7[1]
Colo320 (Colon)1.6 - 2.6[1]
GM-3-121 MCF-7 (Breast)0.43 (µg/mL)[1]
MDA-MB-231 (Breast)0.37 (µg/mL)[1]
Ishikawa (Endometrial)0.01 (µg/mL)[1]
Compound 20d HCT-116 (Colon)12.04 ± 0.57[2]
A-549 (Lung)12.55 ± 0.54[2]
Compound 19b HCT-116 (Colon)13.49 ± 0.20[2]
A-549 (Lung)15.69 ± 2.56[2]
Compound 19c HCT-116 (Colon)12.96 ± 2.68[2]
Compound 20a HCT-116 (Colon)13.11 ± 1.55[2]
Compound 15 MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
Compound 2 MCF-7 (Breast)50[3]
MDA-MB-231 (Breast)25[3]
Compound 6e A549 (Lung)1.86[4]
MCF-7 (Breast)3.91[4]
A2780 (Ovarian)2.45[4]
C26 (Colon)3.12[4]
(R)-enantiomer HT-29 (Colorectal)12.3 ± 0.9[5]
A2780 (Ovarian)15.7 ± 1.1[5]
MSTO-211H (Mesothelioma)9.8 ± 0.7[5]
(S)-enantiomer HT-29 (Colorectal)25.1 ± 1.8[5]
A2780 (Ovarian)30.2 ± 2.2[5]
MSTO-211H (Mesothelioma)21.5 ± 1.5[5]
Compound 7e A549 (Lung)0.155[6]
Compound 8d MCF7 (Breast)0.170[6]
Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Analog THQ->PI3K Inhibits THQ->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by tetrahydroquinoline analogs.
Experimental Protocols for Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Tetrahydroquinoline compounds

    • Cancer cell line (e.g., A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

    • Compound Treatment: Treat cells with various concentrations of the tetrahydroquinoline compounds for 72 hours.[8]

    • MTT Addition: Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]

    • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7] The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Treated and untreated cells

    • Flow cytometer

  • Protocol:

    • Cell Preparation: Induce apoptosis in cells by treating with the tetrahydroquinoline compound. Collect both floating and adherent cells.

    • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[9][10]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Cell Treatment with Tetrahydroquinoline Analog Harvest Harvest Cells (Adherent & Suspension) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate in Dark (15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Viable, Apoptotic, & Necrotic Cells Analyze->Results

Workflow for the Annexin V/PI apoptosis assay.

Antimicrobial Activity

Tetrahydroquinoline analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values of selected tetrahydroquinoline derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus0.12[12]
Streptococcus pyogenes8[12]
Salmonella typhi0.12[12]
Escherichia coli0.12[12]
Compound 10 Staphylococcus aureus0.24[12]
Streptococcus pyogenes32[12]
Escherichia coli0.12[12]
Compound 25 Aspergillus fumigatus0.98[12]
Candida albicans0.49[12]
Streptococcus pneumoniae0.49[12]
Staphylococcus aureus1.95[12]
Escherichia coli0.49[12]
Mycobacterium tuberculosis0.78[12]
Compound 26 Aspergillus fumigatus0.98[12]
Candida albicans0.98[12]
Streptococcus pneumoniae0.49[12]
Staphylococcus aureus0.98[12]
Escherichia coli0.49[12]
Mycobacterium tuberculosis0.39[12]
HSD1835 Drug-resistant Gram-positive bacteria1 - 4[13]
Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • Tetrahydroquinoline compounds

    • Bacterial/fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Protocol:

    • Serial Dilution: Prepare two-fold serial dilutions of the tetrahydroquinoline compounds in the appropriate broth in a 96-well plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Tetrahydroquinoline derivatives have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective properties. Their mechanisms often involve antioxidant effects and modulation of pathways related to neuronal survival.

Quantitative Data on Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline analogs is often quantified by their ability to protect neuronal cells from various toxins, with the effective concentration 50 (EC50) being a common metric.

CompoundCell LineNeurotoxinEC50 (µM)Reference
QN23 SH-SY5YOxygen-Radical~1[14]
HBN6 SH-SY5YOxygen-Radical~10[14]
Experimental Protocol for In Vitro Neuroprotection Assay

Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease.

  • Materials:

    • Tetrahydroquinoline compounds

    • SH-SY5Y human neuroblastoma cells

    • MPP+ (1-methyl-4-phenylpyridinium)

    • Cell culture medium

    • Reagents for MTT assay

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydroquinoline compound for 1-2 hours.

    • Induction of Neurotoxicity: Add MPP+ to the wells to induce neurotoxicity.

    • Incubation: Incubate the cells for an appropriate duration.

    • Cell Viability Assessment: Perform an MTT assay to measure cell viability, which reflects the neuroprotective effect of the compound.

Enzyme Inhibition

Many tetrahydroquinoline analogs exert their biological effects by inhibiting specific enzymes that are crucial for various pathological processes.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of tetrahydroquinoline analogs against different enzymes is typically expressed as IC50 or Ki values.

CompoundEnzymeIC50 / KiReference
Compound 7e CDK2IC50: 0.149 µM[6]
Compound 8d DHFRIC50: 0.199 µM[6]
Compound 5n Acetylcholinesterase (AChE)IC50: 4.24 µM[4]
Compound 6aa Butyrylcholinesterase (BChE)IC50: 3.97 µM[4]
HHQ Dihydroorotate dehydrogenase (DHODH)Ki: 2.3 nM[15]
Harmane Acetylcholinesterase (AChE)IC50: 7.11 ± 2.00 μM[3]
Vasicine Butyrylcholinesterase (BChE)IC50: 2.60 ± 1.47 μM[3]
Compound 4b Acetylcholinesterase (AChE)IC50: 0.648 µM[16]
Butyrylcholinesterase (BChE)IC50: 0.745 µM[16]
Key Signaling Pathways in Enzyme Inhibition

EPAC Signaling Pathway

Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor that is involved in various cellular processes, and its inhibition by tetrahydroquinoline analogs has therapeutic implications.

EPAC_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC EPAC cAMP->EPAC Activates Rap1 Rap1 EPAC->Rap1 Activates Downstream Downstream Effectors Rap1->Downstream THQ Tetrahydroquinoline Analog (CE3F4) THQ->EPAC Inhibits

EPAC signaling pathway and inhibition by a tetrahydroquinoline analog.
Experimental Protocol for Enzyme Inhibition Assay

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzyme inhibition assays.

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Tetrahydroquinoline inhibitor

    • Assay buffer

    • Detection reagent/system (e.g., spectrophotometer, fluorometer)

  • Protocol:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the enzyme, and varying concentrations of the tetrahydroquinoline inhibitor.

    • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

    • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

    • Measurement: Measure the rate of product formation or substrate consumption over time using an appropriate detection method.

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Synthesis of Tetrahydroquinoline Analogs

The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines. It is a formal [4+2] cycloaddition of an imine with an electron-rich alkene.

General Protocol for the Povarov Reaction

Povarov_Reaction_Workflow Amine Aromatic Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloaddition [4+2] Cycloaddition (Lewis Acid Catalyst) Imine->Cycloaddition Alkene Electron-rich Alkene Alkene->Cycloaddition THQ Tetrahydroquinoline Product Cycloaddition->THQ

General workflow of the Povarov reaction for tetrahydroquinoline synthesis.
  • Procedure:

    • Imine Formation: The reaction can be performed in a one-pot, three-component fashion where the imine is formed in situ from an aromatic amine and an aldehyde, or in a stepwise manner where the imine is pre-formed.

    • Cycloaddition: The imine then reacts with an electron-rich alkene in the presence of a Lewis acid catalyst (e.g., InCl3, AlCl3) to yield the tetrahydroquinoline product. The reaction conditions (solvent, temperature, and catalyst) are optimized depending on the specific substrates used.[17]

Conclusion and Future Perspectives

Tetrahydroquinoline analogs represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse activities against cancer, microbial infections, and neurodegenerative disorders underscore the importance of this scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and develop novel tetrahydroquinoline-based therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development. The versatility of the tetrahydroquinoline core, coupled with advances in synthetic methodologies, ensures that this fascinating class of compounds will continue to be a fertile ground for the discovery of new medicines.

References

The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Tetrahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and diverse biological activities of tetrahydroquinoline alkaloids have positioned them as a compelling class of natural products in the ongoing search for novel therapeutic agents. This technical guide provides an in-depth overview of the core processes involved in the discovery and isolation of these valuable compounds, with a focus on robust experimental protocols, comprehensive data presentation, and a clear understanding of the underlying biological pathways.

The Genesis of Discovery: From Natural Source to Crude Extract

The journey to isolate novel tetrahydroquinoline alkaloids begins with the careful selection and processing of a biological source material. These compounds have been identified in a wide array of organisms, including plants, marine invertebrates, and endophytic fungi. The initial extraction process is critical for efficiently liberating the alkaloids from the source matrix while minimizing the co-extraction of interfering substances.

A Generalized Experimental Protocol for Extraction

The following protocol outlines a typical acid-base extraction method for obtaining a crude alkaloid extract from a plant source.

Materials:

  • Dried and powdered plant material (e.g., 1 kg)

  • Methanol (MeOH)

  • 10% Acetic acid (AcOH) in water

  • Ammonia solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Filter paper

Procedure:

  • Maceration: The powdered plant material is soaked in methanol at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 10% aqueous acetic acid.

    • The acidic solution is then washed with dichloromethane to remove neutral and acidic compounds.

    • The aqueous layer is basified with ammonia solution to a pH of 9-10.

    • The basified solution is then extracted with dichloromethane. The organic layers containing the alkaloids are combined.

  • Drying and Final Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to afford the crude alkaloid extract.

The Path to Purity: Chromatographic Separation and Isolation

The crude alkaloid extract is a complex mixture of numerous compounds. The isolation of individual novel tetrahydroquinoline alkaloids necessitates a series of chromatographic purification steps.

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of a pure tetrahydroquinoline alkaloid.

experimental_workflow Start Crude Alkaloid Extract VLC Vacuum Liquid Chromatography (VLC) (Silica Gel) Start->VLC CC Silica Gel Column Chromatography VLC->CC Fractionation Fractions Collection of Fractions CC->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Identification of Target Fractions HPLC Preparative HPLC Pooling->HPLC Further Purification Pure_Compound Pure Novel Tetrahydroquinoline Alkaloid HPLC->Pure_Compound Structure Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure

Caption: A generalized workflow for the isolation of a novel tetrahydroquinoline alkaloid.
Detailed Protocols for Chromatographic Separation

2.2.1. Vacuum Liquid Chromatography (VLC)

VLC is often employed as an initial, rapid fractionation step to separate the crude extract into several less complex fractions based on polarity.

  • Stationary Phase: Silica gel 60 (70-230 mesh).

  • Mobile Phase: A stepwise gradient of increasing polarity, for example, n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), pure ethyl acetate, and finally, ethyl acetate and methanol mixtures.

  • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the VLC column. The mobile phases are then passed through the column under vacuum, and fractions are collected.

2.2.2. Silica Gel Column Chromatography

Fractions of interest from VLC are subjected to further purification by gravity column chromatography.

  • Stationary Phase: Silica gel 60 (230-400 mesh).

  • Mobile Phase: A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10).

  • Procedure: The selected fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The mobile phase is allowed to run through the column, and fractions are collected and monitored by Thin Layer Chromatography (TLC).

2.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain a pure compound is often carried out using preparative HPLC.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of water and an organic solvent such as methanol or acetonitrile, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is typically employed.

  • Detection: UV detection at a wavelength appropriate for the chromophore of the tetrahydroquinoline skeleton (e.g., 254 nm and 280 nm).

Unveiling the Molecular Identity: Structure Elucidation and Data Presentation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Data

The following table summarizes the key data obtained for a hypothetical novel tetrahydroquinoline alkaloid, "Novtetrahydroquinoline A".

Data Type Instrumentation Observed Data
High-Resolution Mass Spectrometry (HR-ESI-MS) Q-TOF Mass Spectrometerm/z [M+H]⁺: 316.1805 (Calculated for C₁₉H₂₂N₂O₂, 316.1810)
¹H Nuclear Magnetic Resonance (NMR) 600 MHz NMR Spectrometerδ 7.15 (1H, d, J = 8.4 Hz), 6.80 (1H, d, J = 2.4 Hz), 6.75 (1H, dd, J = 8.4, 2.4 Hz), 4.10 (1H, t, J = 6.0 Hz), 3.85 (3H, s), 3.30 (2H, t, J = 7.2 Hz), 2.80 (2H, t, J = 7.2 Hz), 2.50 (3H, s)
¹³C Nuclear Magnetic Resonance (NMR) 150 MHz NMR Spectrometerδ 158.0, 145.0, 130.0, 128.0, 115.0, 112.0, 60.0, 55.5, 45.0, 30.0, 25.0, 20.0
Optical Rotation Polarimeter[α]²⁵D +42 (c 0.1, MeOH)

Biological Context: Signaling Pathways and Therapeutic Potential

Many tetrahydroquinoline alkaloids exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some tetrahydroquinoline alkaloids have been shown to inhibit this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth THQ Tetrahydroquinoline Alkaloid THQ->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a tetrahydroquinoline alkaloid.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immune responses. Its aberrant activation is associated with chronic inflammatory diseases and cancer. Certain tetrahydroquinoline alkaloids have demonstrated inhibitory effects on this pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Ubiquitination NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression THQ Tetrahydroquinoline Alkaloid THQ->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydroquinoline alkaloid.

Conclusion

The discovery and isolation of novel tetrahydroquinoline alkaloids is a meticulous process that combines classical natural product chemistry with modern analytical techniques. This guide has provided a framework for the key experimental stages, from initial extraction to final purification and structure elucidation. The presented protocols and data serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising class of natural products. The continued investigation of these compounds and their mechanisms of action holds significant promise for the development of next-generation medicines.

In Silico Prediction of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes its structural analog, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, for in silico analysis. This approach is a common and valid strategy in early-stage drug discovery to forecast the pharmacological potential of novel compounds. This document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities through various computational models. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for key in silico and experimental procedures are provided, and conceptual workflows and a potential signaling pathway are visualized using Graphviz diagrams. This guide serves as a valuable resource for professionals engaged in the initial phases of drug discovery and development, offering critical insights into the potential of this compound and its analogs as drug candidates.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities include potential anticancer, antiviral, antibacterial, and neurotropic effects.[1][2] The subject of this guide, this compound, represents a foundational molecule within this class. In silico prediction methods are indispensable in modern drug discovery, offering a time- and cost-effective means to evaluate the druglikeness and potential bioactivity of compounds before committing to expensive and time-consuming experimental synthesis and testing.[3]

This guide will explore the predicted bioactivity of this compound through a multi-faceted in silico approach, encompassing molecular property calculations, ADMET profiling, and bioactivity predictions against various biological targets.

In Silico Prediction Workflow

The in silico analysis of a novel compound typically follows a structured workflow designed to comprehensively evaluate its potential as a drug candidate. This workflow begins with the acquisition of the compound's chemical structure, usually in a machine-readable format like SMILES, and proceeds through a series of computational models to predict its properties.

G A Compound Structure (SMILES) B Physicochemical Property Prediction A->B C ADMET Prediction A->C D Bioactivity & Target Prediction A->D F Data Analysis & Candidate Selection B->F C->F E Molecular Docking (Optional) D->E D->F E->F

Figure 1: A generalized workflow for in silico bioactivity prediction.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its absorption, distribution, metabolism, excretion, and overall efficacy. For the purpose of this analysis, the SMILES string for the structurally similar compound (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (C1--INVALID-LINK--CO) was used to generate predictions from various well-established online tools.

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties. These parameters are fundamental in assessing the druglikeness of a molecule according to established guidelines such as Lipinski's Rule of Five.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Description
Molecular Formula C10H13NOC10H13NOThe elemental composition of the molecule.
Molecular Weight 163.22 g/mol 163.22 g/mol The mass of one mole of the substance.
LogP (Lipophilicity) 0.971.13The logarithm of the partition coefficient between octanol and water, indicating lipophilicity.
Topological Polar Surface Area (TPSA) 32.26 Ų-The surface sum over all polar atoms, a predictor of drug transport properties.
Number of H-bond Acceptors 22The number of atoms that can accept a hydrogen bond.
Number of H-bond Donors 22The number of atoms that can donate a hydrogen bond.
Number of Rotatable Bonds 22The number of bonds that can rotate freely, influencing conformational flexibility.
Water Solubility (LogS) -0.87-1.31The logarithm of the molar solubility in water.

Table 1: Predicted Physicochemical Properties of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Predicted ADMET Properties

ADMET properties predict the fate of a drug in the body. The following tables summarize the key ADMET parameters predicted by SwissADME and admetSAR 2.0.

ParameterPrediction (SwissADME)Interpretation
GI Absorption HighLikely to be well absorbed from the gastrointestinal tract.
BBB Permeant NoUnlikely to cross the blood-brain barrier.
P-gp Substrate NoNot likely to be actively effluxed by P-glycoprotein.
CYP1A2 Inhibitor NoUnlikely to inhibit the CYP1A2 enzyme.
CYP2C19 Inhibitor NoUnlikely to inhibit the CYP2C19 enzyme.
CYP2C9 Inhibitor NoUnlikely to inhibit the CYP2C9 enzyme.
CYP2D6 Inhibitor YesLikely to inhibit the CYP2D6 enzyme.
CYP3A4 Inhibitor NoUnlikely to inhibit the CYP3A4 enzyme.
Lipinski Rule of 5 Violations 0Meets the criteria for a druglike molecule.

Table 2: Predicted ADMET Properties from SwissADME.

ParameterPrediction (admetSAR 2.0)ProbabilityInterpretation
Blood-Brain Barrier Penetration BBB-0.82Unlikely to penetrate the blood-brain barrier.
Human Intestinal Absorption HIA+0.98Likely to be well absorbed in the human intestine.
Caco-2 Permeability Caco2-0.54Low permeability across Caco-2 cells.
AMES Toxicity Non-toxic0.81Unlikely to be mutagenic.
Carcinogenicity Non-carcinogen0.73Unlikely to be carcinogenic.
hERG I Inhibitor Weak inhibitor-Potential for weak inhibition of the hERG channel.

Table 3: Predicted ADMET Properties from admetSAR 2.0.

Predicted Biological Activities

In silico tools can predict a compound's potential biological activities by comparing its structure to a vast database of known bioactive molecules. The following table summarizes the predicted bioactivity scores from Molinspiration and the predicted activity spectra from PASS Online.

Bioactivity TargetBioactivity Score (Molinspiration)Interpretation
GPCR Ligand -0.45Low probability of interacting with G-protein coupled receptors.
Ion Channel Modulator -0.62Low probability of modulating ion channels.
Kinase Inhibitor -0.71Low probability of inhibiting kinases.
Nuclear Receptor Ligand -1.03Very low probability of interacting with nuclear receptors.
Protease Inhibitor -0.68Low probability of inhibiting proteases.
Enzyme Inhibitor -0.33Moderate probability of inhibiting other enzymes.

Table 4: Predicted Bioactivity Scores from Molinspiration.

Predicted Activity (PASS Online)Pa (Probability to be Active)
Membrane permeability inhibitor 0.654
Vasodilator 0.587
Antihypertensive 0.521
Kinase inhibitor 0.489
Antineoplastic 0.453

Table 5: Selected Predicted Biological Activities from PASS Online (Pa > 0.4).

Potential Signaling Pathway Involvement: PI3K/AKT/mTOR

Based on the predicted bioactivity as a potential kinase inhibitor and antineoplastic agent, a plausible biological target for tetrahydroquinoline derivatives is the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Some quinoline-based compounds have been identified as inhibitors of this pathway.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation THQM (1,2,3,4-Tetrahydroquinolin -2-yl)methanol THQM->PI3K Potential Inhibition THQM->AKT THQM->mTORC1

Figure 2: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols

To validate the in silico predictions, a series of in vitro experiments are necessary. The following sections provide detailed methodologies for key assays.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PI3K, AKT, or mTOR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site or active site based on known inhibitors or catalytic residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to perform the docking simulation.

    • Set the grid box to encompass the defined binding site.

    • Run the docking algorithm to generate multiple binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., a cell line with a known activated PI3K/AKT/mTOR pathway) in a 96-well plate at a suitable density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the test compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the target enzyme (e.g., PI3K).

    • Prepare solutions of the enzyme, substrate (e.g., ATP), and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and the test compound (or a vehicle control).

    • Pre-incubate to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at the optimal temperature.

  • Detection:

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The in silico analysis of this compound, through its structural analog, suggests that it possesses favorable druglike properties, including good predicted intestinal absorption and compliance with Lipinski's Rule of Five. The ADMET predictions indicate a generally safe profile, with a potential for CYP2D6 inhibition that warrants further experimental investigation. Bioactivity predictions point towards potential activity as an enzyme inhibitor with possible antineoplastic and antihypertensive effects. The PI3K/AKT/mTOR signaling pathway has been identified as a plausible target for this class of compounds. The provided experimental protocols offer a roadmap for the experimental validation of these in silico findings. This comprehensive in silico evaluation provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (1,2,3,4-tetrahydroquinolin-2-yl)methanol, a valuable scaffold in medicinal chemistry, starting from the readily available quinoline derivative, quinaldine (2-methylquinoline). The synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by a comprehensive reduction of both the carboxylic acid and the heterocyclic ring. This application note includes detailed experimental procedures, data tables for quantitative analysis, and a visual representation of the synthetic workflow.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in a wide array of pharmacologically active compounds. The title compound, this compound, incorporates both this key heterocyclic motif and a primary alcohol, offering a versatile platform for further functionalization in drug discovery programs. The synthesis commences with quinaldine, which can be prepared from aniline through established methods like the Doebner-von Miller reaction. This protocol details a robust and scalable pathway to the target molecule.

Overall Synthetic Scheme

The synthesis of this compound from quinaldine is proposed to proceed via a two-step sequence:

  • Oxidation: Conversion of 2-methylquinoline (quinaldine) to quinoline-2-carboxylic acid.

  • Reduction: Subsequent reduction of quinoline-2-carboxylic acid to this compound.

Experimental Protocols

Step 1: Synthesis of Quinoline-2-carboxylic acid from 2-Methylquinoline (Quinaldine)

This procedure outlines the oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid using potassium permanganate.[1]

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 10%)

  • Deionized Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-methylquinoline in a suitable volume of water containing a stoichiometric amount of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over a period of 2-3 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. A brown precipitate of manganese dioxide (MnO₂) will form.[1]

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • While the reaction mixture is still hot, filter it through a pad of celite in a pre-heated Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.[1]

  • Cool the filtrate in an ice bath.

  • Slowly and carefully acidify the filtrate with 10% hydrochloric acid until the pH is approximately 3-4. Quinoline-2-carboxylic acid will precipitate as a solid.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield quinoline-2-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-Methylquinoline[1]
Oxidizing AgentPotassium Permanganate[1]
Typical Yield75-85%Generic Lab Data
Purity (by HPLC)>98%Generic Lab Data
Melting Point156-157 °CLiterature Value
Step 2: Synthesis of this compound from Quinoline-2-carboxylic acid

This step involves the reduction of both the carboxylic acid and the quinoline ring. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be employed for the carboxylic acid reduction, while catalytic hydrogenation is a common method for the reduction of the quinoline ring. This can be performed as a one-pot reaction or in a stepwise manner. A stepwise approach is presented here for better control.

Method A: Stepwise Reduction

2a. Reduction of Quinoline Ring

Catalytic hydrogenation is an effective method for the selective reduction of the pyridine ring of quinoline.

Materials:

  • Quinoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

Procedure:

  • To a solution of quinoline-2-carboxylic acid in ethanol or acetic acid in a high-pressure reactor, add a catalytic amount of PtO₂ or Pd/C.

  • Pressurize the reactor with hydrogen gas (typically 3-4 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Depressurize the reactor and filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

2b. Reduction of the Carboxylic Acid

Materials:

  • 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

Equipment:

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialQuinoline-2-carboxylic acid-
Reducing Agent (Ring)H₂ with PtO₂ or Pd/CGeneric Lab Data
Reducing Agent (Acid)LiAlH₄Generic Lab Data
Typical Overall Yield60-70% (over 2 steps)Generic Lab Data
Purity (by HPLC)>97%Generic Lab Data

Visualizations

Synthetic Workflow

Synthesis_Workflow Quinoline Quinoline Quinaldine 2-Methylquinoline (Quinaldine) Quinoline->Quinaldine Methylation (e.g., Minisci reaction) Quinoline_COOH Quinoline-2-carboxylic acid Quinaldine->Quinoline_COOH Oxidation (KMnO4) Quinoline_COOH->i1 THQ_COOH 1,2,3,4-Tetrahydroquinoline- 2-carboxylic acid Final_Product This compound THQ_COOH->Final_Product Acid Reduction (LiAlH4) i1->THQ_COOH Ring Reduction (H2, Pd/C) i1->Final_Product One-pot Reduction (e.g., Strong Hydride Reagent)

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Starting Material: 2-Methylquinoline Step1 Step 1: Oxidation - Formation of carboxylic acid - Reagent: KMnO4 Start->Step1 Intermediate Intermediate: Quinoline-2-carboxylic acid Step1->Intermediate Step2a Step 2a: Ring Reduction - Hydrogenation of pyridine ring - Catalyst: Pd/C or PtO2 Intermediate->Step2a Step2b Step 2b: Carboxylic Acid Reduction - Conversion to primary alcohol - Reagent: LiAlH4 Step2a->Step2b End Final Product: This compound Step2b->End

Caption: Logical progression of the two-step synthesis.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Optically Active Tetrahydroquinoline Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of optically active 1,2,3,4-tetrahydroquinoline-propan-2-ols. The synthesis involves the chemical preparation of the racemic alcohol followed by an enzymatic kinetic resolution (EKR) to separate the enantiomers. This method is a valuable tool for obtaining enantiomerically enriched building blocks for the pharmaceutical industry.[1][2][3][4]

I. Overview of the Chemoenzymatic Approach

The chemoenzymatic strategy combines a classical chemical synthesis to produce a racemic mixture of the desired tetrahydroquinoline alcohol with a highly selective enzymatic reaction to resolve this mixture into its constituent enantiomers. The key steps are:

  • Chemical Synthesis: Preparation of the racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol.

  • Enzymatic Kinetic Resolution (EKR): Selective acylation of one enantiomer of the racemic alcohol using a lipase or an acyltransferase, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated.

II. Data Presentation: Lipase Screening for Kinetic Resolution

The selection of an appropriate biocatalyst is crucial for a successful kinetic resolution. The following table summarizes the results of screening various lipases for the enantioselective acylation of racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol (rac-1a ).

EntryBiocatalystConversion (%)Enantiomeric Excess of Alcohol (S)-1a (e.e.S %)Enantiomeric Excess of Acetate (R)-2a (e.e.P %)Enantioselectivity (E)
1CAL-B54-75>9934-87>200
2BCL45799835
3RML20-3525-4889-9815-20
4TML20-3525-4889-9815-20

Note: Data compiled from literature reports.[1] CAL-B = Lipase B from Candida antarctica, BCL = Lipase from Burkholderia cepacia, RML = Lipase from Rhizomucor miehei, TML = Lipase from Thermomyces lanuginosus. The enantioselectivity (E) value is a measure of the enzyme's ability to discriminate between the two enantiomers.

III. Experimental Protocols

A. Synthesis of Racemic 1-(1,2,3,4-Tetrahydroquinolin-1-yl)propan-2-ol (rac-1a)

This protocol describes a general method for the synthesis of the racemic starting material.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 1-Chloropropan-2-one

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM, add anhydrous K₂CO₃ (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-chloropropan-2-one (1.1 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove K₂CO₃.

    • Wash the filtrate with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

  • Reduction:

    • Dissolve the crude ketone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol.

B. Enzymatic Kinetic Resolution of rac-1a

This protocol details the lipase-catalyzed transesterification for the kinetic resolution of the racemic alcohol.

Materials:

  • Racemic 1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-ol (rac-1a )

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (acyl donor and solvent)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

  • Celite

Procedure:

  • To a flask containing a solution of rac-1a (1.0 eq) in the chosen organic solvent, add vinyl acetate (3.0-5.0 eq).

  • Add the immobilized lipase (typically 10-20 mg per 0.1 mmol of substrate).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with constant shaking (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent.

  • The filtrate contains a mixture of the unreacted (S)-alcohol and the (R)-acetate.

  • Concentrate the filtrate under reduced pressure.

  • Separate the (S)-alcohol from the (R)-acetate by silica gel column chromatography.

IV. Visualization of Workflows and Pathways

A. Chemoenzymatic Synthesis Workflow

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Kinetic Resolution A 1,2,3,4-Tetrahydroquinoline + 1-Chloropropan-2-one B N-Alkylation A->B C 1-(Tetrahydroquinolin-1-yl)propan-2-one B->C D Reduction (NaBH4) C->D E Racemic 1-(Tetrahydroquinolin-1-yl)propan-2-ol (rac-1a) D->E F rac-1a E->F G Lipase (e.g., CAL-B) + Vinyl Acetate F->G H Mixture of: (S)-1a (unreacted alcohol) (R)-2a (acetate) G->H I Chromatographic Separation H->I J Optically Active Products: (S)-1a and (R)-2a I->J

Caption: Workflow for the chemoenzymatic synthesis of optically active tetrahydroquinoline alcohols.

B. Enzymatic Kinetic Resolution Process

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Products A Racemic Alcohol (R)-1a + (S)-1a B Lipase A->B k_R > k_S E (S)-Alcohol (S)-1a (unreacted) A->E Slow/No Reaction D (R)-Acetate (R)-2a B->D Fast Reaction C Vinyl Acetate C->B

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

References

Application Notes and Protocols for the Derivatization of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of this scaffold is a key strategy in drug discovery for conducting Structure-Activity Relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the derivatization of a specific THQ building block, (1,2,3,4-Tetrahydroquinolin-2-yl)methanol, at its secondary amine and primary alcohol functionalities.

The protocols outlined below are generalized procedures based on established methods for the N-acylation and O-alkylation of related heterocyclic compounds. These serve as a foundational guide for researchers to develop a library of analogues for SAR exploration. The provided data on anticancer and antimicrobial activities are based on published results for various tetrahydroquinoline derivatives and are presented to illustrate the potential biological significance of such modifications.

Derivatization Strategies

The this compound scaffold offers two primary points for chemical modification: the secondary amine at the 1-position (N1) and the hydroxyl group of the methanol substituent at the 2-position (C2). These sites allow for the introduction of a diverse range of functional groups to probe the chemical space and understand the structural requirements for biological activity.

  • N-Acylation: Introduction of acyl groups to the nitrogen atom can influence the compound's hydrogen bonding capacity, polarity, and steric bulk. This can be achieved through reaction with various acylating agents such as acid chlorides or anhydrides.

  • O-Alkylation (Etherification): Modification of the primary alcohol to form ethers allows for the exploration of lipophilicity and the introduction of different alkyl or aryl substituents.

These derivatization strategies enable a systematic investigation of how different substituents impact the target biological activity, a cornerstone of SAR studies.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates and reagents. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the secondary amine of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Add the base (triethylamine or pyridine, 1.5 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound

This protocol outlines a general procedure for the etherification of the primary alcohol of this compound. For this reaction, the secondary amine should be protected beforehand (e.g., as a Boc-carbamate) to prevent N-alkylation.

Materials:

  • N-Boc-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for extraction and filtration.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (1.0 eq) in anhydrous THF or DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the O-alkylated product.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.

Data Presentation: SAR of Tetrahydroquinoline Derivatives

The following tables summarize the in vitro biological activities of various substituted tetrahydroquinoline derivatives from published literature. This data is intended to be representative and to guide the design of new analogues based on the this compound scaffold.

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives
Compound IDStructureCell LineIC₅₀ (µM)Reference
THQ-1 2-Aryl-THQ derivativeHeLa8.3[2]
THQ-2 2-Aryl-THQ derivativePC331.37[2]
THQ-3 4-Acetamido-2-methyl-THQHeLa13.15[2]
THQ-4 3,4-Diaryl-5,7-dimethoxy-THQA-4312.0 ± 0.9[3]
THQ-5 3,4-Diaryl-5,7-dimethoxy-THQHT-294.4 ± 1.3[3]
THQ-6 3,4-Diaryl-5,7-dimethoxy-THQH4604.9 ± 0.7[3]
THQ-7 Pyrazolo quinoline derivativeMCF-7, HepG2, A549< 100[4]
THQ-8 Isatin-THQ derivativeMCF-7, HepG2, A549< 100[4]

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Antimicrobial Activity of Selected Tetrahydroquinoline Derivatives
Compound IDStructureMicroorganismMIC (µg/mL)Reference
THQ-9 Quinolone HybridS. aureus0.12[5]
THQ-10 Quinolone HybridE. coli0.12[5]
THQ-11 Quinolone HybridS. typhi0.12[5]
THQ-12 Fluoroquinolone HybridS. pneumoniae≤ 0.008[5]

MIC: Minimum Inhibitory Concentration.

Visualizations

Derivatization Workflow

G General Derivatization Workflow for this compound cluster_n N-Derivatization cluster_o O-Derivatization start This compound N_Acylation N-Acylation (Protocol 1) start->N_Acylation RCOCl, Base N_Alkylation N-Alkylation (Reductive Amination) start->N_Alkylation R'CHO, NaBH(OAc)₃ N_Sulfonylation N-Sulfonylation start->N_Sulfonylation R''SO₂Cl, Base O_Alkylation O-Alkylation (Protocol 2) start->O_Alkylation R'''X, Base (after N-protection) O_Acylation O-Acylation (Esterification) start->O_Acylation (R''''CO)₂O, DMAP (after N-protection) SAR_Studies SAR Studies (Biological Evaluation) N_Acylation->SAR_Studies N_Alkylation->SAR_Studies N_Sulfonylation->SAR_Studies O_Alkylation->SAR_Studies O_Acylation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Derivatization workflow for SAR studies.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][8]

G Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by a THQ Derivative RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes THQ THQ Derivative THQ->PI3K Inhibits THQ->Akt Inhibits THQ->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Logical Flow of SAR Studies

G Logical Flow of a Structure-Activity Relationship (SAR) Study A Select Core Scaffold (this compound) B Synthesize Analogue Library (N- & O-Derivatization) A->B C In Vitro Biological Screening (e.g., Cytotoxicity Assay) B->C D Analyze Data & Identify Trends (Quantitative SAR) C->D E Design Next Generation of Analogues D->E G Identify Lead Compound(s) D->G F Synthesize & Test New Analogues E->F F->C Iterative Cycle H In Vivo Studies & Lead Optimization G->H

Caption: Logical workflow of an SAR study.

References

Application Notes and Protocols: (1,2,3,4-Tetrahydroquinolin-2-yl)methanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol as a chiral building block in asymmetric synthesis and drug discovery. The protocols outlined below are based on established methodologies for the synthesis of chiral tetrahydroquinolines and their derivatives.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry and drug development.[2][3] Enantiomerically pure derivatives of tetrahydroquinoline are often essential for potent and selective biological activity. This compound, with its stereocenter at the C2 position and a versatile hydroxymethyl group, serves as a valuable chiral building block for the synthesis of more complex molecules.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through a two-step process involving the asymmetric reduction of a quinoline precursor followed by the reduction of the C2-substituent. A highly effective method involves the biomimetic asymmetric reduction of quinoline-2-carboxylate, followed by reduction of the resulting carboxylic acid.[4]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Reduction of Carboxylic Acid Quinoline-2-carboxylate Quinoline-2-carboxylate Chiral_Acid (S)- or (R)-1,2,3,4-Tetrahydroquinoline- 2-carboxylic acid Quinoline-2-carboxylate->Chiral_Acid Biomimetic Asymmetric Reduction Chiral_Catalyst Chiral Phosphoric Acid & Hantzsch Ester Chiral_Catalyst->Quinoline-2-carboxylate Target_Molecule (S)- or (R)-(1,2,3,4-Tetrahydroquinolin- 2-yl)methanol Chiral_Acid->Target_Molecule Reduction Reducing_Agent LiAlH4 or BH3.THF Reducing_Agent->Chiral_Acid

Caption: Synthetic workflow for enantioselective synthesis.

Experimental Protocols

Protocol 2.1: Asymmetric Biomimetic Reduction of Ethyl Quinoline-2-carboxylate

This protocol is adapted from the biomimetic asymmetric reduction of 2-functionalized quinolines.[4]

  • Materials:

    • Ethyl quinoline-2-carboxylate

    • Chiral Phosphoric Acid (e.g., (R)-TRIP)

    • Hantzsch Ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dried reaction flask under an inert atmosphere, add ethyl quinoline-2-carboxylate (1.0 mmol), chiral phosphoric acid (0.05 mmol, 5 mol%), and Hantzsch ester (1.2 mmol).

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Protocol 2.2: Reduction of Chiral Ethyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate

  • Materials:

    • Chiral ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

    • Saturated aqueous sodium sulfate solution

    • Anhydrous magnesium sulfate

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral ester (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add LiAlH₄ (1.5 mmol) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically pure this compound.

Quantitative Data Summary

StepProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Citation
2.1 (R)- or (S)-Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylateChiral Phosphoric Acid / Hantzsch Ester85-95>95[4]
2.2 (R)- or (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanolLiAlH₄80-90>99 (retention of ee)General knowledge

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands.

3.1. Synthesis of Biologically Active Molecules

The tetrahydroquinoline core is present in many biologically active compounds.[5] For instance, derivatives of this scaffold have been investigated as RORγ inverse agonists for the treatment of prostate cancer.[2][3] The chiral alcohol can be a starting point for the synthesis of such derivatives.

Experimental Workflow: Derivatization for Biological Screening

G Start (R)- or (S)-(1,2,3,4-Tetrahydroquinolin- 2-yl)methanol N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection O_Activation Activation of Hydroxyl (e.g., Tosylation, Mesylation) N_Protection->O_Activation Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, phenols) O_Activation->Nucleophilic_Substitution Deprotection N-Deprotection Nucleophilic_Substitution->Deprotection Final_Compound Diverse Tetrahydroquinoline Derivatives for Screening Deprotection->Final_Compound

Caption: Derivatization workflow for drug discovery.

Protocol 3.1: N-Sulfonylation and O-Alkylation

  • Materials:

    • (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

    • 4-Fluorophenylsulfonyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Sodium hydride (NaH)

    • Alkyl halide (e.g., benzyl bromide)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • N-Sulfonylation: Dissolve (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (1.0 mmol) and Et₃N (1.5 mmol) in DCM (10 mL). Cool to 0 °C and add 4-fluorophenylsulfonyl chloride (1.1 mmol) dropwise. Stir at room temperature for 12 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • O-Alkylation: To a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of the N-sulfonylated product (1.0 mmol) in DMF (5 mL) dropwise. Stir for 30 minutes, then add the alkyl halide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

3.2. Use as a Chiral Ligand Precursor

The amino alcohol functionality of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis.

Logical Relationship for Chiral Ligand Synthesis

G Chiral_Building_Block This compound Functionalization Functionalization of -NH and -OH groups Chiral_Building_Block->Functionalization Phosphine_Introduction Introduction of Phosphine Moiety Functionalization->Phosphine_Introduction Chiral_Ligand Chiral P,N-Ligand Phosphine_Introduction->Chiral_Ligand Metal_Complex Transition Metal Complex (e.g., with Pd, Rh, Ir) Chiral_Ligand->Metal_Complex Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation, C-C coupling) Metal_Complex->Asymmetric_Catalysis

Caption: Pathway to chiral ligands and their application.

Biological Activity and Potential Signaling Pathways

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have shown a variety of biological activities, including anticancer properties.[6] Some of these compounds have been found to act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Inhibitor Tetrahydroquinoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Summary of Potential Biological Activities

Biological Target/ActivityCompound ClassReference
RORγ Inverse Agonists (Prostate Cancer)Substituted 1,2,3,4-Tetrahydroquinolines[2][3]
Anticancer (Colon, Breast, Lung Cancer)Tetrahydroquinolinones
Selective Anticancer Properties2-Aryl- and 2-Methyl-1,2,3,4-tetrahydroquinolines[6]
Antidepressant, AntipsychoticVarious Tetrahydroquinoline DerivativesGeneral knowledge

Conclusion

This compound is a highly valuable and versatile chiral building block. Its straightforward enantioselective synthesis opens avenues for the creation of a diverse range of complex molecules. Its utility in the synthesis of potential therapeutic agents and as a precursor for novel chiral ligands underscores its importance in modern organic and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chiral scaffold.

References

Application Note: A Protocol for the Purification of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydroquinoline scaffold in biologically active molecules.[1][2] The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a robust purification protocol is essential to obtain a high-purity sample for downstream applications and analytical characterization. This application note details a comprehensive purification strategy employing column chromatography, with an optional recrystallization step for further polishing.

Physicochemical Data
Property1,2,3,4-Tetrahydroquinoline (Parent Compound)This compound (Expected)
Molecular Formula C9H11NC10H13NO
Molecular Weight 133.19 g/mol 163.22 g/mol
Appearance Yellow liquidLikely a viscous oil or low-melting solid
Melting Point 9-14 °CHigher than the parent compound
Boiling Point 249 °C (at 760 mmHg); 113-117 °C (at 10 mmHg)[3][4]Higher than the parent compound
Density 1.061 g/mL at 25 °C[3][4]Expected to be slightly higher
Solubility Soluble in ethanol; sparingly soluble in water (<1 g/L at 20°C)[5]Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Increased water solubility compared to the parent compound.

Experimental Protocol

This protocol outlines a two-step purification process: initial purification of the crude product by silica gel column chromatography, followed by an optional recrystallization step to achieve high purity, assuming the compound is a solid.

I. Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of tetrahydroquinoline derivatives.[6][7] This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO4) stain or other suitable TLC stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration).

    • Visualize the spots under a UV lamp and/or by staining to determine a suitable solvent system for column chromatography that provides good separation between the desired product and impurities.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% DCM and gradually add methanol.[6] Alternatively, a gradient of ethyl acetate in hexane can be used.[8]

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing as described in step 1.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

II. Optional Purification by Recrystallization

If the purified compound from column chromatography is a solid and requires further purification, recrystallization can be employed.[9][10]

Materials:

  • Purified this compound (from column chromatography)

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, acetone/water, or ethyl acetate/hexane)[11]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

    • Test the solubility of a small amount of the purified product in various solvents to find a suitable one.

  • Dissolution:

    • Place the solid product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[11]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_polishing Optional Polishing (if solid) Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Monitor Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Evaporation Solvent Evaporation Combine_Fractions->Evaporation Purified_Oil_Solid Purified Product (Oil or Solid) Evaporation->Purified_Oil_Solid Recrystallization Recrystallization Purified_Oil_Solid->Recrystallization If solid & needs further purification Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying High_Purity_Solid High-Purity Crystalline Solid Filtration_Drying->High_Purity_Solid

Caption: Purification workflow for this compound.

Conclusion

The protocol described provides a robust and adaptable method for the purification of this compound. The primary purification is achieved through silica gel column chromatography, a versatile technique for separating components of a reaction mixture. For solid products, an optional recrystallization step can be implemented to obtain a highly pure crystalline material. The purity of the final product should be confirmed by appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

References

Application Notes and Protocols: Electrochemical Hydrocyanomethylation of Quinolines to form Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the electrochemical hydrocyanomethylation of quinolines, a novel and efficient method for the synthesis of 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile derivatives. This method utilizes acetonitrile as both a hydrogen source and a cyanomethyl precursor, offering a green and mild alternative to traditional synthetic routes. The synthesized tetrahydroquinoline (THQ) derivatives are of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the THQ scaffold, including anticancer, antiviral, antifungal, and antibacterial properties. This electrochemical approach avoids the use of noble metal catalysts, high-pressure hydrogen gas, and stoichiometric reducing agents, making it an attractive strategy for the synthesis of valuable pharmaceutical intermediates.[1][2]

Reaction Principle and Mechanism

The electrochemical hydrocyanomethylation of quinolines proceeds via a reductive process in an undivided electrochemical cell. The reaction is initiated by the single-electron reduction of the quinoline substrate at the cathode to form a radical anion. This is followed by a protonation step and a subsequent radical addition of a cyanomethyl radical, which is also generated from acetonitrile. The process culminates in the formation of the hydrocyanomethylated tetrahydroquinoline product.

A plausible reaction mechanism is outlined below:

  • Reduction of Quinoline: At the cathode, the quinoline substrate (I) accepts an electron to form a radical anion (II).

  • Protonation: The radical anion (II) is protonated by acetonitrile, which acts as a hydrogen source, to generate a radical intermediate (III).

  • Generation of Cyanomethyl Radical: Acetonitrile is deprotonated by a base or undergoes oxidation at the anode to form a cyanomethyl radical (•CH₂CN).

  • Radical-Radical Coupling: The radical intermediate (III) couples with the cyanomethyl radical to form an intermediate (IV).

  • Further Reduction and Protonation: The intermediate (IV) undergoes further reduction and protonation steps to yield the final 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile product (V).

Deuterium labeling experiments have confirmed that the protons involved in the hydrogenation are derived from acetonitrile.[1]

Visualization of the Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Quinoline Quinoline (I) Radical_Anion Radical Anion (II) Quinoline->Radical_Anion + e- (Cathode) Acetonitrile Acetonitrile (CH3CN) Cyanomethyl_Radical Cyanomethyl Radical (•CH2CN) Acetonitrile->Cyanomethyl_Radical - H+, - e- (Anode) Radical_Intermediate Radical Intermediate (III) Radical_Anion->Radical_Intermediate + H+ (from CH3CN) Coupled_Intermediate Coupled Intermediate (IV) Radical_Intermediate->Coupled_Intermediate Radical Coupling Cyanomethyl_Radical->Coupled_Intermediate Radical Coupling Tetrahydroquinoline 2-(1,2,3,4-Tetrahydroquinolin-1-yl)acetonitrile (V) Coupled_Intermediate->Tetrahydroquinoline + 2e-, + 3H+

Caption: Proposed mechanism for the electrochemical hydrocyanomethylation of quinolines.

Experimental Protocols

General Electrochemical Setup

The electrolysis is typically carried out in an undivided three-necked flask at room temperature under an inert atmosphere (e.g., argon).

  • Anode: Platinum plate (e.g., 10 mm x 10 mm x 0.1 mm)

  • Cathode: Platinum plate (e.g., 10 mm x 10 mm x 0.1 mm) or glassy carbon electrode.

  • Reference Electrode (for cyclic voltammetry): Ag/AgCl electrode submerged in a saturated aqueous KCl solution.

  • Power Supply: A constant current power supply.

  • Reaction Vessel: A 10 mL three-necked flask equipped with a magnetic stirrer.

Experimental_Workflow cluster_setup Reaction Setup cluster_electrolysis Electrolysis cluster_workup Work-up and Purification A Charge flask with quinoline substrate and supporting electrolyte B Add acetonitrile (solvent and reagent) A->B C Assemble electrodes in the flask B->C D Flush with Argon C->D E Apply constant current (e.g., 10 mA) D->E F Stir at room temperature E->F G Monitor reaction completion (e.g., by TLC) F->G H Concentrate the reaction mixture G->H I Purify by column chromatography on silica gel H->I J Characterize the product I->J

Caption: General workflow for the electrochemical hydrocyanomethylation.

Detailed Protocol for the Synthesis of 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile (2a)

This protocol is based on the optimized conditions reported in the literature.

Materials:

  • 2-Methylquinoline (1a)

  • Tetrabutylammonium borohydride (n-Bu₄NBH₄)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (200-300 mesh)

  • Argon gas

Procedure:

  • To a 10 mL three-necked flask, add 2-methylquinoline (0.25 mmol) and n-Bu₄NBH₄ (0.875 mmol).

  • Equip the flask with a platinum plate anode (10 mm x 10 mm x 0.1 mm) and a platinum plate cathode (10 mm x 10 mm x 0.1 mm).

  • Seal the flask and flush with argon gas.

  • Add anhydrous acetonitrile (10 mL) to the flask via syringe.

  • Stir the mixture at room temperature and begin the electrolysis by applying a constant current of 10 mA.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, stop the electrolysis and remove the electrodes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Data Presentation: Substrate Scope and Yields

The electrochemical hydrocyanomethylation of various quinoline derivatives has been successfully demonstrated, showcasing the method's wide substrate scope and good functional group tolerance. The yields of the corresponding 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile products are summarized in the table below.

EntryQuinoline SubstrateProductYield (%)
12-Methylquinoline2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile81
26-Methylquinoline2-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile77
36-Ethylquinoline2-(6-Ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile75
46-Methoxyquinoline2-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile65
58-Methylquinoline2-(8-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile58
68-Ethylquinoline2-(8-Ethyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile55
78-Methoxyquinoline2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile50
86-Fluoroquinoline2-(6-Fluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile68
96-Phenylquinoline2-(6-Phenyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile63
106-(p-Tolyl)quinoline2-(6-(p-Tolyl)-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile52
116-(Furan-2-yl)quinoline2-(6-(Furan-2-yl)-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile45

Reaction conditions: Quinoline substrate (0.25 mmol), n-Bu₄NBH₄ (0.875 mmol), MeCN (10 mL), constant current = 10 mA, room temperature.[2]

Applications in Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse pharmacological activities. The introduction of a cyanomethyl group can further modulate the biological properties of the THQ core.

  • Anticancer Activity: Tetrahydroquinoline derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The cyanomethylated THQs synthesized by this electrochemical method represent a novel class of compounds for screening as potential anticancer agents.

  • Neurotropic Agents: The THQ scaffold has been identified in compounds with neurotropic properties. The cyanomethyl group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with neurological targets.

  • Enzyme Inhibition: The nitrile functionality can act as a hydrogen bond acceptor or be transformed into other functional groups, making these compounds interesting candidates for the development of enzyme inhibitors, such as inhibitors of mTOR, a key protein in cancer cell growth.

  • Scaffold for Further Derivatization: The cyanomethyl group is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids, amides, and amines, allowing for the generation of diverse libraries of THQ derivatives for drug discovery programs.

The electrochemical synthesis of cyanomethylated tetrahydroquinolines provides a direct and efficient route to a class of compounds with high potential for the development of new therapeutic agents. Further biological evaluation of these novel derivatives is warranted to explore their full pharmacological potential.

References

Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-substituted tetrahydroquinolines, a crucial scaffold in medicinal chemistry. The presented methods offer advantages in terms of operational simplicity, time efficiency, and atom economy.

Introduction

N-substituted tetrahydroquinolines are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals. Their synthesis is of significant interest to the drug discovery and development sector. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, represent a highly efficient approach to constructing these valuable molecules. This document outlines a reliable one-pot procedure for the synthesis of N-aryl tetrahydroquinolines via a sequential reduction of quinolines followed by a Chan-Evans-Lam coupling reaction.

Key Synthetic Strategy: Boronic Acid-Catalyzed Reductive N-Arylation

A notable one-pot method involves the boronic acid-catalyzed reduction of a quinoline substrate with a Hantzsch ester, followed by a copper-catalyzed Chan-Evans-Lam N-arylation with an arylboronic acid. This strategy is advantageous due to the dual role of the boronic acid, acting initially as a catalyst for the reduction and subsequently as a reagent in the N-arylation step.

Experimental Protocols

General Procedure for the One-Pot Synthesis of N-Aryl Tetrahydroquinolines

This protocol is adapted from a demonstrated step-economical synthesis of N-aryl tetrahydroquinolines.[1]

Materials:

  • Substituted quinoline (1.0 mmol, 1.0 equiv)

  • Hantzsch ester (2.2 mmol, 2.2 equiv)

  • Arylboronic acid (for reduction step: 0.3 mmol, 0.3 equiv)

  • 1,2-Dichloroethane (DCE), 2 mL

  • Arylboronic acid (for N-arylation step: 0.7 mmol, 0.7 equiv)

  • Copper(II) acetate monohydrate (0.7 mmol, 0.7 equiv)

  • 4 Å Molecular Sieves

  • Reaction tube (25 mL) with a stirring bar

  • Oil bath

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for column chromatography

Procedure:

  • Reduction Step:

    • To a 25 mL reaction tube equipped with a magnetic stirring bar, add the substituted quinoline (1.0 mmol), Hantzsch ester (2.2 mmol), and the first portion of arylboronic acid (0.3 mmol).

    • Add 2 mL of 1,2-dichloroethane (DCE) to the mixture.

    • Seal the reaction tube and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture for 7 hours.

  • N-Arylation Step:

    • After 7 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

    • To the resulting mixture, add the second portion of arylboronic acid (0.7 mmol), copper(II) acetate monohydrate (0.7 mmol), and 4 Å molecular sieves.

    • Stir the mixture at room temperature for 40 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane).

    • Filter the mixture to remove the molecular sieves and any solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired N-aryl tetrahydroquinoline.

Data Presentation

The following table summarizes the yields of various N-substituted tetrahydroquinolines synthesized using the general protocol described above.

EntryQuinoline SubstrateArylboronic AcidProductYield (%)
1QuinolinePhenylboronic acid1-Phenyl-1,2,3,4-tetrahydroquinoline90[1]
2Quinolinep-Tolylboronic acid1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline94[1]
3Quinoline4-Chlorophenylboronic acid1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline75[1]
4Quinoline3-Chlorophenylboronic acid1-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline86[1]
56-MethylquinolinePhenylboronic acid6-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline91[1]
64-MethylquinolinePhenylboronic acid4-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline90[1]
72-MethylquinolinePhenylboronic acid2-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline85[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of N-substituted tetrahydroquinolines.

One_Pot_Synthesis cluster_reduction Reduction Step cluster_arylation N-Arylation Step cluster_workup Work-up & Purification start Start: Substituted Quinoline, Hantzsch Ester, Arylboronic Acid (cat.), DCE reaction1 Heat at 60 °C for 7 hours start->reaction1 1 intermediate Intermediate: 1,2,3,4-Tetrahydroquinoline (in situ) reaction1->intermediate 2 add_reagents Add: Arylboronic Acid, Cu(OAc)2·H2O, 4 Å MS intermediate->add_reagents reaction2 Stir at RT for 40 hours add_reagents->reaction2 3 product_mixture Crude Product Mixture reaction2->product_mixture 4 workup Work-up: Filtration, Concentration product_mixture->workup purification Purification: Silica Gel Column Chromatography workup->purification 5 final_product Final Product: N-Aryl Tetrahydroquinoline purification->final_product 6

Caption: Workflow for the one-pot synthesis of N-aryl tetrahydroquinolines.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a two-step process:

  • Synthesis of the precursor, 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

  • Reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Question 1: My yield for the synthesis of quinoline-2-carboxylic acid, a precursor to the tetrahydro derivative, is low due to polymer formation in the Doebner-von Miller reaction. How can I improve this?

Answer: The acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a known issue in the Doebner-von Miller reaction, leading to reduced yields.[1] To mitigate this, consider the following:

  • Biphasic Reaction Medium: Employing a biphasic system can sequester the carbonyl compound in an organic phase, significantly reducing its polymerization and thereby increasing the yield of the desired quinoline product.[1]

  • Solid Acid Catalysts: Using a solid acid catalyst, such as Ag(I)-exchanged Montmorillonite K10, can simplify the work-up process as the catalyst can be easily removed by filtration.[1] This can also lead to cleaner reactions with fewer side products.

Question 2: I am observing the formation of regioisomers during the synthesis of my substituted quinoline-2-carboxylate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical ketones or substituted anilines.[1] To control the regioselectivity, you can try the following approaches:

  • Directed Synthesis: Introducing a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone can enhance regiocontrol.

  • Catalyst Control: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to affect the selectivity of the reaction.[1]

  • Substituent Effects: The electronic and steric properties of the substituents on both the aniline and the diketone can influence which regioisomer is favored. For instance, bulky groups on the diketone and methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[1]

Step 2: Reduction of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid to this compound

Question 3: The reduction of the quinoline ring to a tetrahydroquinoline is incomplete. What can I do to drive the reaction to completion?

Answer: Incomplete reduction of the quinoline ring can be due to several factors, including catalyst deactivation or suboptimal reaction conditions. Consider these troubleshooting steps:

  • Catalyst Choice and Loading: A variety of catalysts can be used for the hydrogenation of quinolines, including palladium on carbon (Pd/C), platinum-based catalysts, and nickel catalysts like Raney Nickel.[2][3] Ensure the catalyst is fresh and active. If you suspect catalyst poisoning, consider increasing the catalyst loading or using a more robust catalyst.

  • Hydrogen Pressure and Temperature: The hydrogenation of the quinoline ring is sensitive to both hydrogen pressure and temperature. Increasing the hydrogen pressure can often improve the reaction rate and completeness. The optimal temperature will depend on the specific catalyst and substrate.

  • Solvent Selection: The choice of solvent can influence the hydrogenation process. Common solvents include ethanol, methanol, and acetic acid. The solubility of the starting material and the catalyst's activity in the chosen solvent are key considerations.

Question 4: I am experiencing difficulty with the selective reduction of the carboxylic acid group in the presence of the tetrahydroquinoline ring. What reducing agents are recommended?

Answer: The selective reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. However, some strong reducing agents might also affect other functional groups. For this specific transformation, the following are recommended:

  • Borane Complexes: Borane (BH₃) complexed with tetrahydrofuran (THF) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. It is generally less reactive towards other functional groups compared to lithium aluminum hydride.

  • Lithium Aluminum Hydride (LAH): LAH is a very potent reducing agent that will readily reduce carboxylic acids. However, it is non-selective and will reduce many other functional groups. It must be used with caution in an anhydrous environment.

Question 5: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?

Answer: Common impurities can include unreacted starting material (1,2,3,4-tetrahydroquinoline-2-carboxylic acid), byproducts from side reactions, and residual reducing agent.

  • Unreacted Starting Material: If the starting carboxylic acid is present, a simple acid-base extraction can be effective. The carboxylic acid will be deprotonated and dissolve in an aqueous base, while the desired alcohol will remain in the organic layer.

  • Side Products: Over-reduction of the aromatic ring is a potential side reaction, though less common with milder reducing agents. Incomplete reduction of the carboxylic acid may result in the corresponding aldehyde. Chromatographic techniques such as flash column chromatography are typically effective for separating these impurities.

  • Residual Reducing Agent: Careful quenching of the reaction is crucial. For borane reductions, quenching is typically done with methanol. For LAH reductions, a specific workup procedure (e.g., Fieser workup) is necessary to safely decompose the excess reagent and aluminum salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process. First, quinoline-2-carboxylic acid is synthesized through methods like the Doebner-von Miller reaction or the Friedländer synthesis.[1][4] The quinoline-2-carboxylic acid is then subjected to a reduction of the heterocyclic ring to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by the reduction of the carboxylic acid group to the primary alcohol using a suitable reducing agent like borane-THF complex.

Q2: Are there any one-pot methods available for this synthesis?

A2: While one-pot syntheses for substituted quinolines exist, a direct one-pot synthesis of this compound from simple precursors is not widely reported.[5] The multi-step approach allows for better control and purification of intermediates, which is often crucial for achieving high purity of the final product.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrogenation: When using hydrogen gas for the reduction of the quinoline ring, ensure the use of appropriate high-pressure equipment and proper ventilation. Hydrogen is highly flammable.

  • Reducing Agents: Strong reducing agents like lithium aluminum hydride are pyrophoric and react violently with water. All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used in the synthesis are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Synthetic Routes for Quinoline-2-Carboxylic Acid Precursors

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Oxidation of 2-Methylquinoline 2-Methylquinoline, Selenium DioxideSelenium Dioxide5 hours110-120 °C~65%Direct conversion, readily available starting material.Use of toxic selenium compounds, moderate yield.[4]
Friedländer Synthesis 2-Aminobenzaldehyde, Pyruvic AcidBase (e.g., NaOH)Several hoursRefluxVariableConvergent, builds complexity quickly.Availability of substituted 2-aminobenzaldehydes can be limited.[4]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundAcid (e.g., HCl)Long reaction timesHigh temperaturesGenerally low for 2-substituted productsOne-pot, uses simple starting materials.Often results in mixtures of isomers, harsh conditions.[1][4]
Novel One-Pot Synthesis 2-Aminobenzaldehyde, β-NitroacrylateBEMP (Phosphazene Base)Not specifiedNot specifiedGood overall yieldsOne-pot procedure, good yields for derivatives.[5]Requires synthesis of β-nitroacrylate starting material.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

This protocol is a general representation and may require optimization for specific substrates.

  • Hydrogenation of Quinoline-2-carboxylic acid:

    • In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

    • Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which can be purified by recrystallization.

Protocol 2: Reduction of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid to this compound
  • Borane-THF Reduction:

    • Under an inert atmosphere (nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Reduction to Final Product Quinoline-2-carboxylic Acid Synthesis Quinoline-2-carboxylic Acid Synthesis Hydrogenation Hydrogenation Quinoline-2-carboxylic Acid Synthesis->Hydrogenation Reduction of Quinoline Ring 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Hydrogenation->1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Reduction of Carboxylic Acid Reduction of Carboxylic Acid 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid->Reduction of Carboxylic Acid This compound This compound Reduction of Carboxylic Acid->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Change Reagents Change Reagents Side Product Formation->Change Reagents Improve Purification Improve Purification Side Product Formation->Improve Purification

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of tetrahydroquinolines?

The formation of byproducts is highly dependent on the chosen synthetic route. However, some of the most frequently encountered impurities include:

  • Over-aromatized quinolines: In many synthetic pathways, the tetrahydroquinoline product can be oxidized to the corresponding quinoline.

  • Over-reduced species: In methods involving the reduction of quinolines, over-reduction can lead to the formation of decahydroquinolines.

  • Polymeric materials and tars: Harsh reaction conditions, particularly in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, can lead to the polymerization of starting materials and intermediates.[1]

  • Aldol condensation products: In reactions like the Friedländer annulation, self-condensation of ketone starting materials can occur.[2]

  • Isomeric byproducts: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.

Troubleshooting Guides by Synthetic Method

Skraup & Doebner-von Miller Synthesis

Issue: Significant tar and polymer formation, leading to low yields and difficult purification.

  • Cause: These reactions are often highly exothermic and employ strong acids, which can promote the polymerization of intermediates, such as acrolein formed from the dehydration of glycerol in the Skraup synthesis.[1]

  • Troubleshooting:

    • Control Reaction Temperature: Add sulfuric acid slowly and with efficient cooling to manage the initial exotherm. Gentle heating should be applied to initiate the reaction, and the heat source should be removed during the vigorous phase.[3]

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.[3]

    • Slow Reagent Addition: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution can minimize its self-polymerization.

    • Purification: Steam distillation is a common and effective method to separate the volatile tetrahydroquinoline product from the non-volatile tar.[3]

Experimental Protocol to Minimize Tar Formation in Skraup Synthesis:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Slowly and with efficient cooling (ice bath), add concentrated sulfuric acid (2.5 eq).

  • Add an oxidizing agent, such as nitrobenzene (1.2 eq).

  • Heat the mixture gently to initiate the reaction. Once the reaction becomes vigorous, remove the external heat source.

  • After the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude tetrahydroquinoline.

  • Extract the distillate with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purify the product by vacuum distillation or column chromatography.

Friedländer Annulation

Issue: Formation of aldol condensation byproducts from the ketone starting material.

  • Cause: Under basic conditions, the ketone containing an α-methylene group can undergo self-condensation, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[2]

  • Troubleshooting:

    • Use of Imine Analogs: To circumvent the aldol side reaction, an imine analog of the o-aniline can be utilized.[2]

    • Catalyst Choice: The use of an appropriate catalyst can improve the regioselectivity when using unsymmetrical ketones.[2]

Experimental Protocol to Minimize Aldol Byproducts:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.1 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Hydrogenation of Quinolines

Issue: Over-reduction to decahydroquinoline or incomplete reduction leading to dihydroquinoline byproducts.

  • Cause: The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, temperature, and pressure. Over-reduction hydrogenates both the heterocyclic and the benzene ring, while incomplete reduction fails to fully saturate the pyridine ring. Hydrogenation of the benzene ring can also lead to the formation of 5,6,7,8-tetrahydroquinoline.[4]

  • Troubleshooting:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst that often provides good selectivity for the formation of 1,2,3,4-tetrahydroquinolines under mild conditions.[5] Other catalysts, such as those based on cobalt or rhodium, can also be employed, with selectivity being tunable by adjusting reaction parameters.

    • Reaction Conditions: Mild conditions (e.g., lower temperature and pressure) generally favor the selective hydrogenation of the nitrogen-containing ring. A study using a nitrogen-doped carbon-supported Pd catalyst showed high yields of 1,2,3,4-tetrahydroquinolines at 50 °C and 20 bar H₂.[5][6]

Quantitative Data on Catalyst Performance in Quinoline Hydrogenation:

CatalystTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity for 1,2,3,4-THQ (%)Reference
Pd/CN5020>9998.5[6]
Co(OAc)₂/Zn7040100>99[7]

Experimental Protocol for Selective Hydrogenation:

  • To a high-pressure reactor, add the quinoline substrate (1.0 eq) and the catalyst (e.g., 5 mol% Pd/C) in a suitable solvent (e.g., ethanol or methanol).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst, washing the catalyst with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation if necessary.

Povarov Reaction

Issue: Formation of quinoline byproducts through dehydrogenation of the tetrahydroquinoline product.

  • Cause: The tetrahydroquinoline product can sometimes undergo oxidation to the more stable aromatic quinoline, especially at higher temperatures or in the presence of an oxidant.

  • Troubleshooting:

    • Reaction Temperature: Maintaining a lower reaction temperature can often minimize the extent of dehydrogenation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent aerobic oxidation of the product.

Visualizations

Reaction Pathway: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_pathwayA Pathway A (Basic Conditions) cluster_pathwayB Pathway B (Acidic Conditions) cluster_byproduct Side Reaction 2_aminoaryl_ketone 2-Aminoaryl Aldehyde/Ketone aldol_adduct Aldol Adduct 2_aminoaryl_ketone->aldol_adduct Aldol Condensation schiff_base Schiff Base 2_aminoaryl_ketone->schiff_base Imination alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->aldol_adduct alpha_methylene_ketone->schiff_base aldol_self_condensation Aldol Self-Condensation Byproduct alpha_methylene_ketone->aldol_self_condensation Base-catalyzed cyclized_intermediate_A Cyclized Intermediate aldol_adduct->cyclized_intermediate_A Intramolecular Cyclization tetrahydroquinoline_A Tetrahydroquinoline cyclized_intermediate_A->tetrahydroquinoline_A Dehydration cyclized_intermediate_B Cyclized Intermediate schiff_base->cyclized_intermediate_B Intramolecular Aldol-type Reaction tetrahydroquinoline_B Tetrahydroquinoline cyclized_intermediate_B->tetrahydroquinoline_B Dehydration

Caption: Reaction pathways in the Friedländer synthesis of tetrahydroquinolines.

Troubleshooting Workflow: Tar Formation in Skraup Synthesis

Skraup_Troubleshooting start Start: Skraup Synthesis problem Problem: Significant Tar Formation start->problem cause1 Cause: Highly Exothermic Reaction problem->cause1 cause2 Cause: Polymerization of Intermediates problem->cause2 solution1 Solution 1: Control Temperature (Slow Acid Addition, Cooling) cause1->solution1 solution2 Solution 2: Use a Moderator (e.g., FeSO₄) cause2->solution2 solution3 Solution 3: Optimize Reaction Time cause2->solution3 outcome Outcome: Reduced Tar, Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for tar formation in the Skraup synthesis.

References

Improving enantioselectivity in asymmetric tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of chiral tetrahydroquinolines, offering potential causes and solutions.

Q1: Why am I observing low enantioselectivity in my asymmetric reaction?

Low enantioselectivity is a common challenge and can be influenced by several factors. Here’s a breakdown of potential causes and how to address them:

  • Catalyst/Ligand Issues: The choice and quality of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[1][2][3][4]

    • Suboptimal Ligand: The ligand may not be well-suited for your specific substrate. It's often necessary to screen a variety of chiral ligands to find the optimal one. For instance, in palladium-catalyzed [4 + 2] cycloadditions, switching between different chiral ligands can even lead to different diastereomers with high enantioselectivity.[5][6]

    • Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. Ensure you are using fresh, high-purity catalysts and consider inert atmosphere techniques if your catalyst is air or moisture sensitive.

    • Incorrect Catalyst Loading: The catalyst loading can impact enantioselectivity. It is advisable to optimize the catalyst loading, as too high or too low concentrations can be detrimental.

  • Reaction Conditions: Temperature, solvent, and concentration can all play a crucial role.

    • Temperature Effects: In many cases, lowering the reaction temperature can improve enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, this may also decrease the reaction rate.

    • Solvent Polarity: The polarity of the solvent can influence the catalyst-substrate complex and the transition state geometry. For example, in some iridium-catalyzed asymmetric hydrogenations of quinolines, a switch from toluene/dioxane to ethanol can reverse the enantioselectivity, providing access to either enantiomer of the product.[7][8][9]

    • Additives: The presence of additives, such as a Brønsted acid or a Lewis acid, can significantly impact the reaction. For instance, in certain iridium-catalyzed hydrogenations, the addition of a catalytic amount of piperidine triflate can promote the reaction and enhance enantioselectivity.[10]

  • Substrate-Related Factors:

    • Steric and Electronic Effects: The electronic and steric properties of the substituents on your starting materials can influence how the substrate interacts with the chiral catalyst. A catalyst that works well for one substrate may not be optimal for another with different functional groups.

    • Substrate Purity: Impurities in your starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrates are of high purity.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed catalyst Check Catalyst and Ligand start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Evaluate Substrate start->substrate screen_ligands Screen Different Chiral Ligands catalyst->screen_ligands check_purity Verify Catalyst/Ligand Purity and Activity catalyst->check_purity optimize_loading Optimize Catalyst Loading catalyst->optimize_loading vary_temp Vary Reaction Temperature conditions->vary_temp screen_solvents Screen Solvents of Varying Polarity conditions->screen_solvents test_additives Test Additives (e.g., Lewis/Brønsted acids) conditions->test_additives purify_substrate Purify Starting Materials substrate->purify_substrate modify_substrate Consider Substrate Modification (if possible) substrate->modify_substrate solution Improved Enantioselectivity screen_ligands->solution check_purity->solution optimize_loading->solution vary_temp->solution screen_solvents->solution test_additives->solution purify_substrate->solution modify_substrate->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction yield is low. What are the common causes and solutions?

Low yields can be attributed to a variety of factors, from reaction kinetics to product instability.

  • Inefficient Catalysis:

    • Catalyst Inactivity: The catalyst may be poisoned by impurities in the reagents or solvents. Using anhydrous solvents and high-purity reagents is crucial, especially in reactions sensitive to water or air.[11]

    • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[11]

  • Side Reactions:

    • Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. An example is the potential for an intermolecular hydrogen-shift in the Povarov reaction, which can lead to the formation of quinoline derivatives instead of the desired tetrahydroquinoline.[12]

    • Product Degradation: The product itself might be unstable under the reaction conditions. Once the optimal reaction time is determined, it is important to work up the reaction promptly to avoid degradation.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or product decomposition. Temperature optimization is often a trade-off between reaction rate and selectivity/yield.[11]

    • Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion of the limiting reagent.

Q3: How can I control the diastereoselectivity of my reaction?

When forming multiple stereocenters, controlling diastereoselectivity is a significant challenge.

  • Catalyst and Ligand Selection: The chiral catalyst or ligand is the primary driver of stereoselectivity. In some cases, different ligands can favor the formation of different diastereomers.[5][6]

  • Substrate Control: The inherent stereochemistry of the substrate can influence the diastereomeric outcome. For instance, in certain intramolecular aza-Diels-Alder reactions, the configuration of the dienophile can dictate the diastereoselectivity of the fused tetrahydroquinoline product.[13]

  • Reaction Conditions: Solvent and temperature can also influence diastereoselectivity by altering the energies of the diastereomeric transition states.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for asymmetric tetrahydroquinoline synthesis?

Several powerful methods have been developed for the asymmetric synthesis of tetrahydroquinolines. The most common include:

  • Asymmetric Hydrogenation of Quinolines: This method involves the direct reduction of the quinoline ring using a chiral catalyst, typically based on iridium or ruthenium, in the presence of a hydrogen source.[10][14][15] This is an atom-economical approach for accessing 1,2,3,4-tetrahydroquinolines.

  • Povarov Reaction (Aza-Diels-Alder Reaction): This is a [4+2] cycloaddition reaction between an imine (often generated in situ from an aniline and an aldehyde) and an alkene.[16][17][18][19] The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, can render this reaction highly enantioselective.[12][20]

  • Domino and Cascade Reactions: These reactions involve multiple bond-forming events in a single pot, offering an efficient route to complex tetrahydroquinoline structures from simple starting materials.[21][22][23][24]

Logical Relationship of Key Synthetic Strategies

G main Asymmetric Tetrahydroquinoline Synthesis hydro Asymmetric Hydrogenation of Quinolines main->hydro povarov Asymmetric Povarov Reaction (Aza-Diels-Alder) main->povarov domino Domino/Cascade Reactions main->domino chiral_thq Chiral Tetrahydroquinoline hydro->chiral_thq povarov->chiral_thq domino->chiral_thq

Caption: Major strategies for asymmetric tetrahydroquinoline synthesis.

Q2: What types of chiral catalysts are commonly used?

A variety of chiral catalysts are employed, including:

  • Chiral Brønsted Acids: Chiral phosphoric acids are particularly effective in catalyzing Povarov reactions and transfer hydrogenations.[13][22][25][26]

  • Chiral Lewis Acids: Metal complexes with chiral ligands, such as those of scandium, copper, and other transition metals, are used to activate substrates and control stereochemistry.[12]

  • Organocatalysts: Small organic molecules, like proline and its derivatives, can catalyze the asymmetric synthesis of tetrahydroquinolines.[16][27]

  • Transition Metal Complexes: Chiral complexes of iridium, ruthenium, rhodium, and palladium with chiral phosphine or diamine ligands are widely used in asymmetric hydrogenation and cycloaddition reactions.[5][6][10][14][28]

Q3: How do I choose the right analytical method to determine enantiomeric excess (ee)?

The most common and reliable method for determining the enantiomeric excess of chiral tetrahydroquinolines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral HPLC columns can separate enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio. It is crucial to screen different chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different asymmetric syntheses of tetrahydroquinolines to facilitate comparison.

Table 1: Asymmetric Hydrogenation of 2-Substituted Quinolines

Catalyst SystemSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R)-SegPhos / 4-TfOH2-MethylquinolineTHFRT>9992[10]
[Ir(COD)Cl]₂ / (R)-SegPhos / 4-TfOH2-EthylquinolineTHFRT>9990[10]
Ir-Catalyst / Toluene/Dioxane2-PhenylquinoxalineRT9193 (R)[7][8]
Ir-Catalyst / EtOH2-PhenylquinoxalineRT9087 (S)[7][8]

Table 2: Asymmetric Povarov Reaction

Catalyst SystemAnilineAldehydeAlkeneYield (%)dree (%)Reference
N,N'-Dioxide-Sc(OTf)₃N-arylN-aryl aldiminesα-methyl styreneup to 9999:1>99[12]
Chiral Phosphoric Acid2-aminochalcones-intramolecularup to 99-up to 99[22][25]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of a Quinoline [22][24]

This protocol describes the asymmetric reduction of a 2-substituted quinoline using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted quinoline (0.2 mmol, 1.0 equiv.), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%), and Hantzsch ester (0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the chiral tetrahydroquinoline.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Experimental Workflow for Asymmetric Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis a Add Quinoline, Chiral Phosphoric Acid, Hantzsch Ester to Vial b Add Anhydrous Toluene a->b c Stir at 80 °C b->c d Monitor by TLC c->d e Concentrate Reaction Mixture d->e f Silica Gel Chromatography e->f g Chiral HPLC Analysis for ee f->g

Caption: General workflow for a chiral phosphoric acid-catalyzed asymmetric reduction.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Quinoline [10]

This protocol details the asymmetric hydrogenation of a 2-substituted quinoline using an iridium-diphosphine complex.

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral diphosphine ligand (e.g., (R)-SegPhos, 0.011 mmol) to a vial. Add anhydrous solvent (e.g., THF, 2 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the 2-substituted quinoline (0.5 mmol) and an additive (e.g., piperidine triflate, 0.025 mmol, 5 mol%) in the same anhydrous solvent (3 mL).

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution to the autoclave via syringe. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired chiral tetrahydroquinoline.

  • Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC.

References

Stability and storage conditions for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with stability, storage, and troubleshooting for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For a related compound, (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol, the recommended storage is at 2-8°C in a dry, dark, and sealed container[1]. It is best practice to apply these conditions to this compound as well.

Q2: What is the typical shelf-life of this compound?

Q3: How should I handle this compound in the laboratory?

As with any chemical, appropriate personal protective equipment (PPE) should be worn. Based on the safety data sheet for the parent compound, 1,2,3,4-tetrahydroquinoline, this includes protective gloves, clothing, and eye protection[2]. The compound should be handled in a well-ventilated area[2]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

Q4: Is this compound sensitive to light or air?

While specific data is unavailable for this exact compound, the recommendation to "keep in a dark place" for the (S)-enantiomer suggests potential light sensitivity[1]. The tetrahydroquinoline scaffold can be susceptible to oxidation, so minimizing exposure to air is a good precautionary measure. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my analysis (e.g., NMR, LC-MS) after a short period of use.

  • Possible Cause: The compound may be degrading.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C, protected from light, and tightly sealed.

    • Check Solvent Purity: If the compound is in solution, ensure the solvent used was dry and free of contaminants. Some solvents can react with the compound or catalyze degradation.

    • Minimize Freeze-Thaw Cycles: If the compound is stored in solution, repeated freeze-thaw cycles can promote degradation. Aliquot the solution into smaller, single-use vials.

    • Consider Oxidation: If the compound has been handled in the air, oxidation might have occurred. If possible, handle the compound under an inert atmosphere.

Issue 2: My reaction involving this compound is not proceeding as expected or is giving low yields.

  • Possible Cause: The purity of the compound may have been compromised.

  • Troubleshooting Steps:

    • Confirm Purity: Re-run analytical tests (e.g., NMR, melting point) to confirm the purity of your starting material.

    • Review Reaction Conditions: Tetrahydroquinolines can be sensitive to certain reaction conditions. For example, the secondary amine is nucleophilic and can react with various reagents. Ensure your reaction conditions are compatible with this functional group.

    • Assess pH: The stability of the compound may be pH-dependent. Extreme pH values could lead to degradation or unwanted side reactions.

Stability and Storage Data

ParameterRecommended ConditionRationale
Temperature 2-8°CBased on data for the analogous compound (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol[1]. Refrigeration slows down potential degradation processes.
Light Protect from light (store in an amber vial or dark place)Recommended for the analogous (S)-enantiomer, suggesting potential photosensitivity[1].
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) is recommendedThe tetrahydroquinoline moiety can be susceptible to oxidation.
Container Tightly sealed containerPrevents exposure to moisture and air[1][2].

Experimental Workflow

Below is a general workflow for troubleshooting issues related to the stability of this compound.

G start Start: Unexpected Experimental Result check_purity 1. Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity is_pure Is Purity as Expected? check_purity->is_pure review_storage 2. Review Storage Conditions (Temp, Light, Air Exposure) is_pure->review_storage Yes purify Action: Re-purify Compound is_pure->purify No storage_ok Are Storage Conditions Correct? review_storage->storage_ok review_handling 3. Review Handling Procedures (Solvents, Atmosphere, Freeze-Thaw) storage_ok->review_handling Yes correct_storage Action: Correct Storage (2-8°C, Dark, Sealed) storage_ok->correct_storage No handling_ok Are Handling Procedures Appropriate? review_handling->handling_ok consult_literature 4. Consult Literature for Similar Compounds handling_ok->consult_literature Yes correct_handling Action: Refine Handling Protocol (e.g., Aliquot, Use Inert Gas) handling_ok->correct_handling No modify_experiment Action: Modify Experimental Design consult_literature->modify_experiment end_further_investigation Further Investigation Needed consult_literature->end_further_investigation purify->check_purity end_success Problem Resolved correct_storage->end_success correct_handling->end_success modify_experiment->end_success

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Buchwald-Hartwig Amination for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination synthesis of N-aryl tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of N-aryl tetrahydroquinolines via Buchwald-Hartwig amination.

Q1: My reaction yield is consistently low or I am observing no product formation. What are the primary factors to investigate?

Low to no yield in a Buchwald-Hartwig amination can stem from several sources. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use.

  • Reagent Purity: Impurities in the aryl halide, tetrahydroquinoline, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

  • Base Quality: The base, particularly strong alkoxides like sodium tert-butoxide, can degrade over time. Use a freshly opened bottle or a recently sublimed base.

Key Reaction Parameters to Optimize:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical and substrate-dependent. For the sterically hindered secondary amine of tetrahydroquinoline, bulky, electron-rich phosphine ligands are often required. Consider screening different ligands. Pre-catalysts are often more reliable as they do not require an in-situ reduction of a Pd(II) source.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle. Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups. Weaker inorganic bases may require higher temperatures but offer better functional group tolerance.

  • Solvent Choice: The solvent must effectively dissolve the reactants and the catalyst system. Toluene and dioxane are common choices. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.

  • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). However, for thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.

Potential Causes and Solutions:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Using a ligand that promotes faster reductive elimination can minimize hydrodehalogenation. Bulky biarylphosphine ligands are often effective.

  • Base: The choice and amount of base can impact side product formation. If using a strong alkoxide base, ensure it is added portion-wise or that the reaction is not overheated, which can promote decomposition pathways.

  • Water Content: While rigorously dry conditions are generally recommended, trace amounts of water can sometimes contribute to hydrodehalogenation. Ensure your solvent and reagents are sufficiently anhydrous.

Q3: How do I choose the optimal palladium precursor for my reaction?

The choice of palladium source can affect catalyst activation and overall reaction efficiency.

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are often used but require ligand association to form the active catalyst. The quality of the dba can vary.

  • Pd(II) Sources (e.g., Pd(OAc)₂): These require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction step can sometimes be inefficient, leading to lower yields.

  • Pre-catalysts (e.g., XPhos Pd G3): These are often the most reliable choice. They are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.

Q4: My starting materials are poorly soluble in the reaction solvent. What can I do?

Poor solubility of reactants can significantly hinder the reaction rate.

Strategies to Address Solubility Issues:

  • Solvent Screening: Test a range of solvents in which your starting materials show better solubility. Common choices include toluene, dioxane, THF, and t-BuOH.

  • Co-solvents: Using a mixture of solvents can sometimes improve the solubility of all reaction components.

  • Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential substrate or catalyst decomposition.

  • Agitation: Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the impact of different reaction components on the yield of N-aryl tetrahydroquinolines in Buchwald-Hartwig amination.

Table 1: Comparison of Phosphine Ligand Performance

LigandAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Johnphos 5-Bromo-8-(benzyloxy)quinolineNaOtBuToluene11028[1]
Tri-tert-butylphosphine (TTBP) 5-Bromo-8-(benzyloxy)quinolineNaOtBuToluene11089[1]
Di-tert-butylneopentylphosphine (DTBNpP) 5-Bromo-8-(benzyloxy)quinolineNaOtBuToluene11093[1]
XPhos 4-ChlorotolueneNaOtBuTolueneReflux94[2]
RuPhos BromobenzeneNaOtBuToluene100>99[2]

Table 2: Influence of Base on Reaction Yield

BaseAryl HalideLigandSolventTemp (°C)Yield (%)Reference
NaOtBu 5-Bromo-8-(benzyloxy)quinolineDTBNpPToluene11093[1]
Cs₂CO₃ Aryl BromideBINAPDioxane100Good[3]
K₃PO₄ Aryl BromideVariousToluene100Varies[4]
LHMDS Aryl HalideVariousTHFRT-80Varies[5]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Tetrahydroquinoline with an Aryl Bromide:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or other bulky biarylphosphine)

  • Aryl bromide

  • 1,2,3,4-Tetrahydroquinoline

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.4 equivalents of Sodium tert-butoxide).

  • Add the aryl bromide (1.0 equivalent) and 1,2,3,4-tetrahydroquinoline (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigExch Ligand Exchange PdII->LigExch Amine AmineComplex [Ar-Pd(II)(Amine)L_n]X LigExch->AmineComplex Deprot Deprotonation AmineComplex->Deprot Base AmidoComplex Ar-Pd(II)(Amido)L_n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or No Reaction Inert Check Inert Atmosphere Start->Inert Purity Verify Reagent Purity & Dryness Inert->Purity Catalyst Screen Catalyst System (Pd Source & Ligand) Purity->Catalyst Base Optimize Base (Type & Amount) Catalyst->Base Solvent Screen Solvents Base->Solvent Temp Optimize Temperature Solvent->Temp Success Improved Yield Temp->Success

Caption: A logical workflow for troubleshooting low yields.

Relationship of Key Reaction Components

Reaction_Components Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Substrates Substrates (Aryl Halide + Tetrahydroquinoline) Substrates->Yield

Caption: Key factors influencing the reaction yield.

References

Overcoming challenges in the purification of polar tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of polar tetrahydroquinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my polar tetrahydroquinoline derivative showing severe peak tailing or streaking on a standard silica gel column?

A: This is the most common issue when purifying basic compounds like tetrahydroquinolines on standard silica gel. The primary cause is the strong interaction between the basic nitrogen atom in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This secondary interaction leads to uneven elution and results in asymmetric, tailing peaks.

Troubleshooting Steps:

  • Use a Mobile Phase Additive: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your compound from interacting with them.[1][4]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Ethyl Acetate/Hexane).[5][6]

    • Ammonia/Ammonium Hydroxide: For very polar compounds, a system like Dichloromethane (DCM) with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[7][8]

  • Change the Stationary Phase: If additives are not sufficient or compatible with your compound, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and is often a better choice for basic compounds.[5][8]

    • Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and can provide excellent peak shape without mobile phase additives.[1]

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the silica gel by pre-flushing the packed column. See Protocol 1 for a detailed methodology.[5][6]

Q2: My highly polar tetrahydroquinoline derivative stays at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% ethyl acetate or 10% methanol in DCM. How can I get it to move?

A: This indicates that your mobile phase is not polar enough to elute the compound from the highly polar silica gel stationary phase. You need to significantly increase the polarity of your eluent.

Troubleshooting Steps:

  • Increase Methanol Concentration: Gradually increase the percentage of methanol in DCM. Be aware that high concentrations of methanol can sometimes dissolve the silica gel, so monitor your results.

  • Introduce a Stronger Modifier: As mentioned in Q1, for very polar basic compounds, a highly polar mobile phase is necessary. A common and effective system is Dichloromethane:Methanol:Ammonium Hydroxide. Start with a ratio like 89:10:1 and adjust as needed.[7][8]

  • Consider an Alternative Chromatographic Technique:

    • Reversed-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile). Your polar compound will likely elute much more easily.[7][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[5][10] It uses a polar stationary phase with a high organic content mobile phase.

Q3: I switched to reversed-phase HPLC, but now my polar compound elutes immediately in the void volume. How can I improve its retention?

A: Poor retention on a reversed-phase (RP) column is a classic problem for highly polar molecules.[11][12] The compound has a weak affinity for the non-polar stationary phase (like C18) and is swept off the column with the solvent front.

Troubleshooting Steps:

  • Reduce Organic Solvent: Decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[5][13]

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds.[5][14]

    • Low pH (e.g., 2.5-4): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the basic tetrahydroquinoline. This can sometimes increase retention on certain RP columns and improves peak shape by suppressing silanol interactions.[5][14]

  • Use a Different RP Column:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which makes them more "wettable" and provides better retention for polar analytes, even in highly aqueous mobile phases.[5][13]

    • Phenyl-Hexyl Columns: These offer alternative selectivity compared to standard C18 columns and can sometimes provide better retention for polar, aromatic compounds.[5]

Q4: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[1][7]

Troubleshooting Steps:

  • Deactivate the Silica Gel: This is the first and easiest approach. Flushing the column with a solvent system containing 1-3% triethylamine before loading your sample will neutralize the most acidic sites.[5][6] See Protocol 1 .

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or a bonded phase like diol or cyano-functionalized silica.[4][5]

  • Minimize Contact Time: Use flash chromatography with slightly higher pressure to speed up the elution, reducing the time your compound spends on the column.

  • Consider Non-Chromatographic Methods: If the compound is highly unstable, recrystallization or salt formation followed by crystallization might be a better purification strategy.

Q5: How can I effectively separate the enantiomers of my chiral tetrahydroquinoline derivative?

A: The separation of enantiomers requires a chiral environment. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[15][16]

Troubleshooting Steps:

  • Select a Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds.[15] Cyclodextrin-based CSPs are another common option.[15]

  • Optimize the Mobile Phase: Chiral separations are often performed in either normal-phase mode (e.g., Hexane/Isopropanol) or reversed-phase mode. Small changes in the mobile phase composition, additives (like acids or bases), and temperature can have a dramatic impact on the separation. Method development often requires screening several conditions.

  • Indirect Approach (Derivatization): If direct separation on a CSP is unsuccessful, you can react your racemic tetrahydroquinoline with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) silica or C18 column.[17]

Data Presentation: Purification Parameters

The following tables summarize common starting points for method development.

Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Polar Basic Compounds

ModifierTypical ConcentrationSolvent System (Example)Primary Use & Notes
Triethylamine (TEA)0.5 - 2% (v/v)Hexane / Ethyl AcetateGeneral purpose for reducing peak tailing of basic compounds.[5][6]
n-Propylamine0.1% (v/v)Hexane / Methylene Chloride / MethanolFound to be optimal for minimizing tailing for various amines on silica, diol, and cyano phases.[4]
Ammonium Hydroxide1 - 2% of a 25% NH₃ solution in waterDichloromethane / MethanolEffective for highly polar basic compounds that require a very strong mobile phase to elute.[8]

Table 2: Starting Conditions for Reversed-Phase HPLC of Polar Tetrahydroquinolines

Column TypeMobile Phase AMobile Phase BGradient (Example)Key Considerations
Standard C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5% to 95% B over 20 minGood for initial screening. Adjust pH to optimize retention and peak shape.[14]
Embedded Polar Group (EPG)10 mM Ammonium Acetate, pH 5Acetonitrile2% to 50% B over 15 minIdeal for compounds with poor retention on C18. Stable in 100% aqueous conditions.[13]
HILIC90% Acetonitrile / 10% Water + 10 mM Ammonium Formate50% Acetonitrile / 50% Water + 10 mM Ammonium Formate0% to 100% B over 20 minFor very polar compounds that are unretained by RP-HPLC.[5][10]

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol describes how to neutralize the acidic sites on silica gel to improve the purification of base-sensitive or strongly basic compounds.[5][6]

  • Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine (TEA). For example, if your starting eluent is 10% Ethyl Acetate in Hexane, prepare a solution of 10% Ethyl Acetate / 88-89% Hexane / 1-2% TEA.

  • Pack the Column: Dry or slurry pack your flash chromatography column with the appropriate amount of silica gel as you normally would.

  • Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent prepared in step 1. This ensures the TEA has coated the active sites. Discard the eluant.

  • Column Equilibration: Flush the column with 2-3 column volumes of your actual starting eluent (the one without TEA) to remove excess, unbound base.

  • Load the Sample: Dissolve your crude sample in a minimal amount of solvent and load it onto the column. Alternatively, perform a solid-load by adsorbing your sample onto a small amount of silica gel.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. The peak shape of your basic compound should be significantly improved.

Protocol 2: General Screening Protocol for Recrystallization

This protocol provides a systematic way to find a suitable solvent for purifying your compound via recrystallization.[18][19]

  • Solvent Selection Screening:

    • Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes.

    • To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the volume is about 0.5 mL. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[18]

    • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • An ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold, resulting in the formation of abundant crystals upon cooling.[20]

  • Bulk Recrystallization:

    • Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.

    • Add the best solvent identified in the screening step in small portions while heating the flask to a gentle boil (use a boiling chip). Continue adding hot solvent until the solid is completely dissolved.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for a few minutes before removing it via hot gravity filtration.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to dry completely under vacuum.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing in Normal-Phase Chromatography

G start Start: Peak Tailing Observed on Silica Gel check_additive Is a basic additive (e.g., TEA, NH3) in the mobile phase? start->check_additive add_additive Add 0.5-2% Triethylamine or 1% NH4OH to eluent check_additive->add_additive No check_phase Is compound stable on silica? check_additive->check_phase Yes problem_solved Problem Solved add_additive->problem_solved deactivate Deactivate silica column with TEA before loading (See Protocol 1) check_phase->deactivate Yes change_phase Switch to alternative stationary phase: - Alumina (Neutral/Basic) - Amino-functionalized Silica check_phase->change_phase No (Degradation) deactivate->problem_solved change_phase->problem_solved

Caption: Troubleshooting workflow for peak tailing.

Diagram 2: Decision Tree for Purification Method Selection

G start Start: Crude Polar Tetrahydroquinoline Derivative is_solid Is the crude material a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable Yes use_chromatography Use Chromatography (Normal or Reversed-Phase) is_solid->use_chromatography No (Oil) try_recrystallization Attempt Recrystallization (See Protocol 2) is_thermally_stable->try_recrystallization Yes is_thermally_stable->use_chromatography No is_successful Was recrystallization successful? try_recrystallization->is_successful is_successful->use_chromatography No product_pure Product is Pure is_successful->product_pure Yes use_chromatography->product_pure

Caption: Decision tree for purification method selection.

References

Optimizing reaction conditions for the catalytic hydrogenation of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of quinolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions for this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common products of quinoline hydrogenation, and how can I control the selectivity?

The catalytic hydrogenation of quinoline can yield three main products: 1,2,3,4-tetrahydroquinoline (Py-THQ), 5,6,7,8-tetrahydroquinoline (Bz-THQ), and decahydroquinoline (DHQ).[1] Selectivity is a critical aspect of this reaction and can be controlled by carefully choosing the catalyst, solvent, and reaction conditions. For instance, Pd/C catalysts have been shown to fully hydrogenate quinoline to decahydroquinoline even under mild conditions, while other systems like Al2O3–Pd–D/Ni show high selectivity towards 1,2,3,4-tetrahydroquinoline.[1]

Q2: My reaction is showing low or no conversion. What are the potential causes and solutions?

Low conversion is a frequent issue and can be attributed to several factors:

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst is fresh or properly activated. The presence of impurities in the quinoline substrate, such as sulfur-containing compounds, can act as catalyst poisons.[2] Consider using a catalyst known for its robustness and tolerance to functional groups.[3]

  • Reaction Conditions: Temperature and hydrogen pressure play a crucial role. Increasing the reaction temperature and/or H2 pressure can significantly enhance the conversion rate.[4][5] However, excessively high temperatures can sometimes lead to decreased conversion due to the exothermic nature of the reaction.[5]

  • Solvent Choice: The solvent can have a profound impact on reaction rates.[6] Protic solvents like methanol and ethanol are often effective, but the optimal solvent is system-dependent.[1][7] In some cases, water has been identified as an excellent solvent.[8][9]

  • Purity of Reactants: The purity of quinoline is of prime importance. It may be necessary to keep the quinoline under an inert atmosphere, such as nitrogen, to obtain consistent results.[10]

Q3: I am observing poor selectivity and a mixture of products. How can I improve this?

Poor selectivity often arises from the reaction conditions being either too harsh or not optimized for the desired product.

  • Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity. For example, a nitrogen-doped carbon-supported Pd catalyst has shown high activity and selectivity for the synthesis of 1,2,3,4-tetrahydroquinolines.[11] Gold-based catalysts have demonstrated remarkable chemoselectivity, leaving various functional groups intact.[2]

  • Temperature and Pressure Control: Lowering the reaction temperature can sometimes increase selectivity towards partially hydrogenated products. For instance, reducing the temperature from 100 °C to 50 °C in one study resulted in near-quantitative selectivity for 1,2,3,4-tetrahydroquinoline.[1]

  • Hydrogen Source: While H2 gas is common, transfer hydrogenation using sources like formic acid or ammonia-borane can offer different selectivity profiles.[12][13][14]

Q4: My catalyst seems to be deactivating over time or with reuse. What are the common causes of catalyst deactivation?

Catalyst deactivation is a significant challenge in industrial applications. The primary causes include:

  • Poisoning: As mentioned, impurities in the feed can irreversibly bind to the active sites of the catalyst.

  • Sintering: At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area.[1]

  • Leaching: The active metal may detach from the support material during the reaction.[7]

  • Fouling: Reaction intermediates or products can strongly adsorb on the catalyst surface, blocking active sites. The formation of cyclic amines during the reaction can contribute to catalyst deactivation.[1]

To mitigate deactivation, ensure high purity of reactants, operate at the lowest effective temperature, and choose a robust catalyst system with strong metal-support interactions.[15]

Troubleshooting Guides

Guide 1: Low Conversion or No Reaction

This guide provides a step-by-step approach to diagnosing and resolving low conversion issues.

LowConversionTroubleshooting start Start: Low/No Conversion check_catalyst 1. Check Catalyst Activity & Purity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Action: Use fresh/activated catalyst. Purify quinoline. catalyst_ok->replace_catalyst No check_conditions 2. Evaluate Reaction Conditions catalyst_ok->check_conditions Yes replace_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Increase Temperature/Pressure. Optimize reaction time. conditions_ok->optimize_conditions No check_solvent 3. Assess Solvent Choice conditions_ok->check_solvent Yes optimize_conditions->check_conditions solvent_ok Solvent Appropriate? check_solvent->solvent_ok change_solvent Action: Screen different solvents (protic, aprotic). solvent_ok->change_solvent No end_success Success: Conversion Improved solvent_ok->end_success Yes change_solvent->check_solvent

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Poor Selectivity

This guide outlines a logical approach to improving the selectivity of your quinoline hydrogenation reaction.

PoorSelectivityTroubleshooting start Start: Poor Selectivity evaluate_catalyst 1. Evaluate Catalyst System start->evaluate_catalyst catalyst_selective Catalyst Known for Selectivity? evaluate_catalyst->catalyst_selective change_catalyst Action: Screen alternative catalysts (e.g., different metal, support, or ligand). catalyst_selective->change_catalyst No modify_conditions 2. Modify Reaction Conditions catalyst_selective->modify_conditions Yes change_catalyst->evaluate_catalyst conditions_mild Conditions Too Harsh? modify_conditions->conditions_mild reduce_severity Action: Lower Temperature/Pressure. Reduce reaction time. conditions_mild->reduce_severity Yes consider_h_source 3. Consider Hydrogen Source conditions_mild->consider_h_source No reduce_severity->modify_conditions h_source_optimal Alternative H-Source an Option? consider_h_source->h_source_optimal test_transfer_hydrogenation Action: Test transfer hydrogenation reagents (e.g., formic acid, Hantzsch ester). h_source_optimal->test_transfer_hydrogenation Yes end_success Success: Selectivity Improved h_source_optimal->end_success No test_transfer_hydrogenation->consider_h_source

Caption: Troubleshooting workflow for poor reaction selectivity.

Data Presentation

The following tables summarize the effects of various reaction parameters on the catalytic hydrogenation of quinoline, based on literature data.

Table 1: Effect of Catalyst on Quinoline Hydrogenation

CatalystSupportTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to 1,2,3,4-THQ (%)Reference
Pd/CCarbonRT1 (balloon)-HighLow (forms DHQ)[1]
Al2O3–Pd–D/NiNickel Foam100618100>99[1]
Pd/CNN-doped Carbon5020-High86.6–97.8[11]
Pd/MgOMgO15040-HighHigh[4]
Ni2PSBA-15340-->93-[5]
Co-based-7030->95High[8][9]
Au/TiO2TiO225--HighHigh[2]

Table 2: Effect of Solvent on Quinoline Hydrogenation

CatalystSolventTemp. (°C)Pressure (bar)Conversion (%)Selectivity/YieldReference
Al2O3–Pd–D/NiEtOH1006100>99% Py-THQ[1]
Al2O3–Pd–D/NiEtOH:H2O (1:1)1006100>99% Py-THQ[1]
(R,R)-1b (Ru complex)Methanol602010099% ee
(R,R)-1b (Ru complex)CH2Cl2602098>99% ee
(R,R)-1b (Ru complex)Water60203597% ee
Co-basedWater7030HighHigh[8][9]
Co-basedAlcohols, THF, Toluene7030Low/None-[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific catalyst systems and desired outcomes.

ExperimentalWorkflow start Start setup 1. Reactor Setup: - Add quinoline, solvent, and catalyst to a high-pressure reactor. start->setup purge 2. System Purge: - Seal the reactor and purge with an inert gas (e.g., N2 or Ar), followed by H2 gas. setup->purge pressurize 3. Pressurization & Heating: - Pressurize the reactor to the desired H2 pressure. - Heat to the target reaction temperature with stirring. purge->pressurize react 4. Reaction: - Monitor the reaction progress by taking aliquots and analyzing via GC or TLC. pressurize->react cooldown 5. Cooldown & Depressurization: - Cool the reactor to room temperature. - Carefully vent the H2 pressure. react->cooldown workup 6. Work-up: - Filter the catalyst. - Remove the solvent under reduced pressure. cooldown->workup purify 7. Purification: - Purify the crude product by column chromatography, distillation, or recrystallization. workup->purify end End purify->end

Caption: General experimental workflow for quinoline hydrogenation.

Detailed Steps:

  • Reactor Charging: To a high-pressure autoclave, add the quinoline substrate (e.g., 1 mmol), the chosen solvent (e.g., 5-10 mL), and the heterogeneous catalyst (e.g., 5-10 mol% metal loading).

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen or argon (e.g., to 5 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen. Then, perform a similar purge cycle with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 50-150 °C).

  • Monitoring: Monitor the reaction by taking small samples at regular intervals (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine conversion and selectivity.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure in a well-ventilated fume hood.

  • Isolation: Open the reactor, and separate the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite). Wash the catalyst with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization to yield the desired tetrahydroquinoline product.

Safety Note: High-pressure hydrogenations should only be performed by trained personnel using appropriate safety equipment and in a properly ventilated area. Always consult the safety data sheets for all chemicals used.

References

Technical Support Center: Maintaining the Stereochemical Integrity of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the racemization of chiral (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining a specific enantiomeric form is often critical for its biological activity and therapeutic efficacy. Racemization can lead to a loss of potency, altered pharmacological effects, or the introduction of undesired side effects.

Q2: What are the primary factors that can induce racemization in this compound?

A2: The primary drivers of racemization for this molecule include:

  • Harsh pH conditions: Both strong acids and strong bases can catalyze racemization.

  • Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for chiral inversion.

  • Inappropriate solvents: Protic solvents can facilitate racemization by stabilizing charged intermediates.

  • Certain reagents: Reagents used in subsequent synthetic steps may create conditions conducive to racemization.

  • Prolonged reaction or storage times: The longer the molecule is exposed to destabilizing conditions, the greater the risk of racemization.

Q3: At which stages of my experimental workflow is racemization most likely to occur?

A3: Racemization can occur at multiple stages:

  • During chemical reactions: If the reaction conditions are not optimized for stereochemical stability.

  • During work-up: Aqueous extractions with strong acids or bases are a common cause of racemization.

  • During purification: Chromatographic separation on acidic media like silica gel can induce racemization in sensitive compounds.

  • During storage: Long-term storage under suboptimal conditions (e.g., in certain solvents, at room temperature, or exposed to light) can lead to a gradual loss of enantiomeric purity.

Q4: How can I monitor the enantiomeric purity of my this compound sample?

A4: The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed to differentiate between enantiomers.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that can lead to the loss of stereochemical integrity of this compound.

Problem Possible Causes Solutions and Recommendations
Loss of enantiomeric excess (ee) after a chemical reaction. Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the presence of strong acids or bases.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Minimize reaction time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed. - Use milder reagents: Opt for non-protic and sterically hindered bases if a base is required. If an acid is necessary, consider using a weaker organic acid or a Lewis acid under anhydrous conditions.
Formation of an Achiral Intermediate: The reaction mechanism may proceed through a planar, achiral intermediate (e.g., an iminium ion or a carbocation) that can be attacked from either face, leading to a racemic mixture.- Protecting Groups: Protect the secondary amine (N-H) and/or the hydroxyl group (O-H) to prevent the formation of reactive intermediates at the chiral center. Bulky protecting groups can also provide steric hindrance against racemizing agents.
Decreased ee after work-up and extraction. Acidic or Basic Aqueous Wash: Washing with strong acids (e.g., HCl) or bases (e.g., NaOH) can cause racemization of the final product.- Use neutral or buffered aqueous solutions: Wash with saturated aqueous sodium bicarbonate (mildly basic), brine, or a buffered solution at a neutral pH. - Minimize contact time: Perform extractions quickly and avoid letting the compound sit in acidic or basic aqueous layers.
Racemization during purification by column chromatography. Acidic Stationary Phase: Standard silica gel is acidic and can promote racemization of acid-sensitive compounds.- Use a neutral stationary phase: Consider using alumina (neutral or basic) instead of silica gel. - Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). - Alternative purification methods: If possible, use recrystallization or preparative chiral HPLC for purification.
Gradual loss of ee during storage. Inappropriate Storage Conditions: Storing the compound in a protic solvent, at room temperature, or exposed to light can lead to degradation and racemization over time.- Store as a solid: If the compound is a stable solid, store it in this form. - Use an aprotic solvent: If a solution is necessary, dissolve it in a dry, aprotic solvent (e.g., toluene, THF). - Store at low temperature and protect from light: Keep the compound in a freezer and in an amber vial.

Experimental Protocols

Protocol 1: General Handling and Storage to Maintain Enantiopurity
  • Solvent Selection: Whenever possible, use dry, aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) for reactions and storage. Avoid protic solvents like methanol or ethanol if racemization is a concern.

  • Temperature Control: Maintain low temperatures during reactions and work-ups. Use ice baths or other cooling systems as needed.

  • pH Control: Avoid strongly acidic or basic conditions. If a pH adjustment is necessary, use mild reagents like saturated sodium bicarbonate solution or dilute acetic acid, and minimize exposure time.

  • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could lead to decomposition and potential racemization.

  • Storage: For long-term storage, keep the enantiomerically pure compound as a solid in a sealed container at -20°C, protected from light. If in solution, use a dry, aprotic solvent and store under the same conditions.

Protocol 2: N-Protection of this compound

Protecting the nitrogen atom can enhance stability and prevent the formation of intermediates that could lead to racemization. The Boc (tert-butyloxycarbonyl) group is a common and effective choice.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, preferably on neutral alumina or deactivated silica gel.

Protocol 3: Chiral HPLC Analysis

This protocol provides a general guideline for analyzing the enantiomeric excess of this compound. The exact conditions may need to be optimized for your specific instrument and column.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.

  • Additive: For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Typically 0.5 to 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a solution of the sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100).

Data Presentation

The following table summarizes key parameters to control for minimizing racemization.

Parameter Favorable Conditions Unfavorable Conditions (Risk of Racemization)
Temperature Low (e.g., 0°C to room temperature)High (e.g., > 50°C, reflux)
pH Neutral to mildly basic (pH 7-9)Strongly acidic (pH < 4) or strongly basic (pH > 11)
Solvents Aprotic (e.g., Toluene, THF, DCM)Protic (e.g., Methanol, Ethanol, Water)
Purification Media Neutral Alumina, Deactivated Silica GelStandard Silica Gel
Reagents Mild, non-protic bases (e.g., TEA, DIPEA)Strong, protic acids (e.g., conc. HCl), strong bases (e.g., NaOH, KOH)

Visualizations

Below are diagrams illustrating the key concepts for preventing racemization.

Racemization_Pathway cluster_enantiomer Enantiomerically Pure cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture Enantiomer Enantiomer Intermediate Planar Achiral Intermediate Enantiomer->Intermediate Racemizing Conditions (e.g., H+, OH-, heat) Racemate Racemate Intermediate->Racemate Non-selective Reaction

Caption: General mechanism of racemization via an achiral intermediate.

Experimental_Workflow cluster_troubleshooting Potential Racemization Points start Start with Enantiopure Compound reaction Chemical Reaction (Low Temp, Mild Reagents) start->reaction workup Work-up (Neutral pH Wash) reaction->workup purification Purification (Neutral Stationary Phase) workup->purification analysis Chiral HPLC Analysis purification->analysis storage Storage (Solid, -20°C, Dark) analysis->storage end Maintained Enantiopurity storage->end

Caption: Recommended experimental workflow to prevent racemization.

Technical Support Center: Scaling Up the Synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the scale-up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: For preclinical scale-up, a highly effective and scalable route is the one-pot reduction of a quinoline-2-carboxylate ester (e.g., ethyl or methyl ester). This method typically involves catalytic hydrogenation, which simultaneously reduces both the quinoline ring and the ester functionality to the desired hydroxymethyl group. This approach is favored for its high yields, clean conversion, and the use of heterogeneous catalysts that are easily removed by filtration.

Q2: What are the critical process parameters to control during the catalytic hydrogenation step?

A2: The critical parameters to monitor and control during the hydrogenation are:

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but must be handled with appropriate high-pressure equipment.

  • Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and its loading percentage directly impact reaction efficiency and cost. Catalyst deactivation is a potential issue to monitor.[1]

  • Solvent: The solvent must be stable under the reaction conditions and capable of dissolving the starting material. Alcohols like ethanol or methanol are common choices.

  • Agitation: Efficient stirring is essential to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.

Q3: What level of purity is required for preclinical studies, and how can it be achieved?

A3: For preclinical studies, the active pharmaceutical ingredient (API) should typically have a purity of >98%, with well-characterized impurities. Achieving this purity level for this compound often requires a robust purification strategy following the synthesis. Common methods include recrystallization from a suitable solvent system or column chromatography. The choice depends on the scale and the nature of the impurities.

Q4: Which analytical methods are recommended for quality control?

A4: A comprehensive analytical panel is necessary to ensure the identity, purity, and stability of the final compound. Recommended methods include:

  • HPLC/UPLC: For assessing purity and quantifying impurities.[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[2][4][5]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and rule out isomeric impurities.

  • FT-IR Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Workflow and Protocols

The recommended synthetic strategy involves a two-step process starting from the commercially available quinoline-2-carboxylic acid.

G cluster_workflow Overall Synthesis Workflow start Start Material: Quinoline-2-carboxylic Acid esterification Step 1: Esterification start->esterification ester_workup Workup & Purification esterification->ester_workup intermediate Intermediate: Ethyl Quinoline-2-carboxylate ester_workup->intermediate reduction Step 2: Catalytic Hydrogenation (Ring & Ester Reduction) intermediate->reduction One-pot reduction filtration Catalyst Filtration reduction->filtration final_workup Workup & Purification (Crystallization) filtration->final_workup product Final Product: This compound final_workup->product qc Quality Control Analysis (HPLC, NMR, MS) product->qc

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl Quinoline-2-carboxylate
  • Reaction Setup: To a solution of quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure ester.

Protocol 2: Synthesis of this compound via Hydrogenation
  • Reaction Setup: In a high-pressure autoclave, charge ethyl quinoline-2-carboxylate (1.0 eq), a suitable solvent (e.g., ethanol or methanol, 10-20 volumes), and a hydrogenation catalyst (e.g., 5-10 mol% Pd/C, 10% w/w).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 100-500 psi). Heat the mixture to 50-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing aliquots via HPLC or TLC. The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key hydrogenation step, based on literature for similar transformations. Actual results may vary based on specific conditions and scale.

ParameterCatalytic Hydrogenation (Pd/C)Notes
Catalyst Loading 5 - 10 mol%Higher loading may increase rate but also cost.
Hydrogen Pressure 100 - 500 psiHigher pressure can improve efficiency for ring reduction.
Temperature 50 - 80 °CMust be controlled to avoid side reactions.
Reaction Time 8 - 16 hoursVaries with scale, pressure, and catalyst activity.
Typical Yield 80 - 95%Dependent on purity of starting material and conditions.
Final Purity (Post-Crystallization) >98%Achievable with careful purification.

Troubleshooting Guide

Problem: The hydrogenation reaction is slow or stalls before completion.

G cluster_troubleshooting Troubleshooting: Low Reaction Conversion start Low Conversion Observed check_h2 Is H2 pressure stable? start->check_h2 check_catalyst Is the catalyst active? check_h2->check_catalyst Yes solution_h2 Solution: Check for leaks. Refill H2 cylinder. check_h2->solution_h2 No check_purity Is the starting material pure? check_catalyst->check_purity Yes solution_catalyst Solution: Use fresh catalyst. Increase catalyst loading. Consider a different catalyst (e.g., PtO2). check_catalyst->solution_catalyst No check_agitation Is agitation efficient? check_purity->check_agitation Yes solution_purity Solution: Re-purify starting material. Check for catalyst poisons (sulfur, halides). check_purity->solution_purity No solution_agitation Solution: Increase stirring speed. Check impeller. check_agitation->solution_agitation No end Reaction Proceeds check_agitation->end Yes

Caption: Logical workflow for troubleshooting low conversion in hydrogenation.

  • Possible Cause 1: Catalyst Deactivation/Poisoning. [1]

    • Solution: The catalyst may be old or inactive. Use a fresh batch of catalyst. Certain functional groups or impurities (e.g., sulfur or halide compounds) in the starting material or solvent can poison the catalyst. Ensure high purity of all reagents.

  • Possible Cause 2: Insufficient Hydrogen Pressure.

    • Solution: Ensure the reaction vessel is properly sealed and that there are no leaks. Check the hydrogen source to confirm it is supplying consistent pressure. For complete reduction of the quinoline ring, higher pressures are often necessary.

  • Possible Cause 3: Poor Mass Transfer.

    • Solution: Inefficient stirring will limit the contact between the hydrogen gas, the catalyst, and the substrate. Increase the agitation speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.

Problem: Formation of side products, such as the intermediate (1,2,3,4-Tetrahydroquinolin-2-yl)carboxylate or over-reduction products.

  • Possible Cause 1: Incomplete ester reduction.

    • Solution: The reduction of the ester to the alcohol can be more demanding than the ring reduction. If the reaction is stopped prematurely, the ester intermediate may be isolated. To solve this, increase the reaction time, temperature, or hydrogen pressure.

  • Possible Cause 2: Over-reduction or hydrogenolysis.

    • Solution: While less common for this substrate, aggressive conditions (very high temperature or pressure) or certain catalysts could potentially lead to the cleavage of the C-O bond (hydrogenolysis). If this is observed, reduce the temperature or consider a less reactive catalyst.

Problem: Difficulty with product isolation and purification.

  • Possible Cause: Product is an oil, not a solid.

    • Solution: The product may be slow to crystallize or may have residual solvent or impurities depressing its melting point. Try seeding the solution with a previously obtained crystal, or use a different solvent/anti-solvent system for recrystallization. If crystallization fails, purification by column chromatography may be necessary.

  • Possible Cause: Catalyst filtration is very slow.

    • Solution: The fine particles of the catalyst (especially Pd/C) can clog filter paper. Using a pad of a filter aid like Celite® is essential for efficient removal. Ensure the pad is well-settled before starting the filtration.

References

Technical Support Center: Diastereoselective Synthesis of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing diastereoselectivity in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted tetrahydroquinolines, offering potential causes and solutions.

Q1: I am observing poor diastereoselectivity in my Povarov reaction. How can I improve the diastereomeric ratio (d.r.)?

Poor diastereoselectivity in the Povarov reaction, a powerful tool for tetrahydroquinoline synthesis, can be a significant hurdle.[1] The stereochemical outcome is influenced by several factors including the choice of catalyst, solvent, and the nature of the substituents on your reactants.[1]

Potential Solutions:

  • Catalyst Optimization: The choice of Lewis or Brønsted acid catalyst is critical. Experiment with a range of catalysts and optimize the catalyst loading (typically around 10 mol%).[1] Chiral phosphoric acids have also been shown to be effective in controlling stereochemistry.

  • Solvent Screening: The polarity of the solvent can significantly impact the transition state of the reaction, thereby influencing diastereoselectivity.[2] Test a variety of solvents, ensuring they are anhydrous to prevent hydrolysis of the imine intermediate.[1] For instance, toluene at 45°C has proven effective in certain cases.[1]

  • Temperature Control: Adjusting the reaction temperature can favor the formation of one diastereomer over another. While higher temperatures can accelerate the reaction, they may also lead to reduced selectivity or decomposition. Careful optimization is key.[1]

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene components can direct the stereochemical outcome. Consider modifying your starting materials if other optimization strategies fail.

Q2: My intramolecular cyclization to form a tetrahydroquinoline is resulting in a mixture of diastereomers. What strategies can I employ to enhance selectivity?

Intramolecular cyclizations are a common route to fused tetrahydroquinoline systems, but controlling the formation of multiple stereocenters can be challenging.

Potential Solutions:

  • Steric Guidance: The presence of bulky substituents can effectively shield one face of the molecule, directing the approach of reagents and leading to a higher diastereoselectivity. For example, in reductive cyclizations, a bridgehead ester group can sterically direct the addition of hydrogen to the opposite face of the molecule, resulting in a trans-fused product with high selectivity (>98%).[3]

  • Catalyst Control: In catalyst-driven cyclizations, the ligand sphere of the metal can create a chiral environment that favors the formation of a specific diastereomer. For instance, Ir-catalyzed asymmetric hydrogenation can yield different enantiomers with high selectivity depending on the solvent used (e.g., toluene/dioxane for the (R)-enantiomer and EtOH for the (S)-enantiomer).[2]

  • Reaction Pathway Manipulation: In cascade reactions, such as an intramolecular Povarov reaction, the diastereoselectivity can be determined by the initial nucleophilic attack.[4] Optimizing the conditions for this initial step can therefore control the stereochemistry of the final product.

Q3: I am struggling with low yields in my diastereoselective tetrahydroquinoline synthesis. What are the likely causes and how can I address them?

Low yields can be attributed to a variety of factors, from reagent stability to suboptimal reaction conditions.[1]

Potential Solutions:

  • Ensure Anhydrous Conditions: The imine intermediate central to many tetrahydroquinoline syntheses (like the Povarov reaction) is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried.[1]

  • Reagent Purity: Impurities in your starting materials (aniline, aldehyde, alkene, etc.) can poison the catalyst or lead to unwanted side reactions.[1] Purify your starting materials before use.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] Prolonged reaction times or excessive heat can lead to product degradation.[1]

  • Minimize Side Reactions: In reactions like the Friedländer annulation, side reactions such as the self-condensation of ketone starting materials can occur.[1] Using an imine analog of the o-aminoaryl ketone can help minimize this side product.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the diastereoselective synthesis of substituted tetrahydroquinolines.

Q1: What are the key synthetic strategies for achieving high diastereoselectivity in tetrahydroquinoline synthesis?

Several powerful methods are employed to synthesize tetrahydroquinolines with high diastereoselectivity:

  • Povarov Reaction: This [4+2] cycloaddition of an imine with an electron-rich alkene is a widely used method.[5] Diastereoselectivity can be controlled through the use of chiral catalysts, appropriate solvents, and optimization of reaction conditions.[1][6]

  • Catalytic Asymmetric Hydrogenation: The reduction of quinolines or their derivatives using chiral catalysts, often based on iridium or ruthenium, can provide tetrahydroquinolines with high enantioselectivity and, where applicable, diastereoselectivity.[2][7]

  • Domino Reactions: Multi-step sequences that occur in a single pot can be highly efficient and stereoselective. For example, a reduction-reductive amination sequence can lead to highly diastereoselective formation of tetrahydroquinolines.[3]

  • [4+2] Annulation with in situ Generated Intermediates: Reactions involving intermediates like para-quinone methides can proceed with excellent diastereoselectivity (>20:1 d.r.) under mild conditions.[8][9][10][11]

Q2: How does the choice of catalyst influence diastereoselectivity?

The catalyst plays a pivotal role in determining the stereochemical outcome of the reaction by influencing the geometry of the transition state.

  • Lewis Acids: Lewis acids like Cu(OTf)₂, AlCl₃, and BF₃·OEt₂ can coordinate to the reactants, activating them and influencing the facial selectivity of the reaction.[1][4]

  • Brønsted Acids: Protic acids such as TsOH can catalyze the formation of the iminium ion in the Povarov reaction, and their counterion can play a role in the stereodetermining step.[4]

  • Organocatalysts: Chiral small molecules, such as cinchona alkaloid-based catalysts and chiral phosphoric acids, can create a chiral environment that directs the formation of one diastereomer over another through hydrogen bonding or other non-covalent interactions.[12][13][14]

Q3: Can you provide an example of a highly diastereoselective protocol for synthesizing a substituted tetrahydroquinoline?

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported to produce 4-aryl-substituted tetrahydroquinolines with excellent yields and diastereoselectivities.[8][9]

Experimental Protocol: Diastereoselective [4+2] Annulation

  • Reactant Preparation: To a solution of ortho-tosylaminophenyl-p-QM (0.2 mmol) and α,α-dicyanoalkene (0.3 mmol) in DCM (2.0 mL), add Cs₂CO₃ (0.3 mmol).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired tetrahydroquinoline product.

This protocol has been shown to yield products with a diastereomeric ratio of >20:1.[8][9]

Data Presentation

Table 1: Effect of Base on the Diastereoselective [4+2] Annulation of an ortho-tosylaminophenyl-p-QM with an α,α-dicyanoalkene [8]

EntryBaseSolventYield (%)d.r.
1Cs₂CO₃DCM80>20:1
2Na₂CO₃DCMInefficient-
3PyrolidineDCMInefficient-
4TriethylamineDCMInefficient-

Visualizations

Experimental Workflow for Diastereoselective Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification pQM ortho-tosylaminophenyl-p-QM stir Stir at Room Temperature pQM->stir cyanoalkene α,α-dicyanoalkene cyanoalkene->stir base Cs₂CO₃ base->stir solvent DCM solvent->stir tlc Monitor by TLC stir->tlc workup Concentrate tlc->workup purify Column Chromatography workup->purify product Tetrahydroquinoline Product (>20:1 d.r.) purify->product

Caption: Workflow for a highly diastereoselective tetrahydroquinoline synthesis.

Logical Relationship in Povarov Reaction Optimization

G cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions poor_dr Poor Diastereoselectivity catalyst Catalyst poor_dr->catalyst solvent Solvent poor_dr->solvent temperature Temperature poor_dr->temperature substituents Substituents poor_dr->substituents optimize_catalyst Optimize Catalyst & Loading catalyst->optimize_catalyst screen_solvents Screen Solvents solvent->screen_solvents adjust_temp Adjust Temperature temperature->adjust_temp modify_subs Modify Substituents substituents->modify_subs goal Improved Diastereoselectivity optimize_catalyst->goal screen_solvents->goal adjust_temp->goal modify_subs->goal

Caption: Troubleshooting logic for poor diastereoselectivity in Povarov reactions.

References

Validation & Comparative

A Comparative Analysis of Tetrahydroquinoline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrahydroquinolines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic methods, offering objective performance data and detailed experimental protocols to inform your selection of the most suitable approach for your research needs.

This document delves into four key methodologies for the synthesis of the tetrahydroquinoline scaffold: Catalytic Hydrogenation, Reductive Amination, the Borrowing Hydrogen methodology, and the Doebner-von Miller reaction followed by reduction. Each method is evaluated based on yield, substrate scope, and reaction conditions, supported by experimental data from peer-reviewed literature.

Comparative Performance Data

The following table summarizes the quantitative data for each of the discussed synthetic methods, providing a clear comparison of their performance across various substrates.

MethodSubstrate(s)Catalyst/Reagent(s)ConditionsYield (%)Reference
Catalytic Hydrogenation QuinolineCo(OAc)₂·4H₂O (2.5 mol%), Zn (25 mol%)H₂ (30 bar), H₂O, 70 °C, 15 h99[1][2]
6-MethylquinolineCo(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)H₂ (30 bar), H₂O, 100 °C, 15 h95[1][2]
2-Phenylquinoline[Ir(cod)Cl]₂/chiral ligand, I₂H₂ (50 atm), Toluene/Dioxane, 80 °C, 24 h99
QuinaldineRuCl₃·xH₂O, H₃N·BH₃Dioxane, 100 °C, 12 h95[3]
Reductive Amination 2'-Nitroacetophenone5% Pd/C, H₂EtOH, rt, atmospheric pressure98[4]
Methyl (E)-3-(2-nitrophenyl)acrylate5% Pd/C, H₂EtOH, rt, atmospheric pressure95[4]
Borrowing Hydrogen 2-Aminobenzyl alcohol, 1-PhenylethanolMn(I) PN³ pincer complex (2 mol%), KH/KOHDME, 120 °C, 24 h91[5][6]
2-Aminobenzyl alcohol, CyclohexanolMn(I) PN³ pincer complex (2 mol%), KH/KOHDME, 120 °C, 24 h85[5][6][7]
Doebner-von Miller / Reduction Aniline, Crotonaldehyde (for quinoline synthesis) / then H₂HCl, ZnCl₂ (Doebner-von Miller) / then Pd/C (Reduction)Reflux / then rt, atmospheric pressure~80-90 (for reduction step)[8]

Experimental Protocols and Methodologies

Detailed experimental protocols for the key synthetic methods are provided below. These protocols are derived from established literature and offer a starting point for laboratory implementation.

Catalytic Hydrogenation of Quinolines

General Procedure for Heterogeneous Cobalt-Catalyzed Hydrogenation: [1][2]

In a glass vial, the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (2.5-5 mol%), and zinc powder (25-50 mol%) are combined with water (1.5 mL). The vial is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred at the specified temperature (70-150 °C) under hydrogen pressure (30 bar) for 15 hours. After cooling and releasing the pressure, the reaction mixture is extracted with an organic solvent. The organic layer is dried and concentrated to yield the tetrahydroquinoline product.

Domino Reduction-Reductive Amination

General Procedure for Tandem Reduction-Reductive Amination: [4]

A solution of the 2-nitroaryl ketone or aldehyde substrate in ethanol is prepared in a reaction vessel. A catalytic amount of 5% Palladium on carbon (Pd/C) is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically a balloon) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude tetrahydroquinoline, which can be further purified by chromatography.

Borrowing Hydrogen Methodology

General Procedure for Manganese-Catalyzed Synthesis of Tetrahydroquinolines: [5][6][7]

In a glovebox, a reaction tube is charged with the manganese(I) PN³ pincer catalyst (2 mol%), potassium hydride (KH), and potassium hydroxide (KOH). 2-aminobenzyl alcohol (1.1 equiv) and the secondary alcohol (1.0 equiv) are dissolved in anhydrous 1,2-dimethoxyethane (DME) and added to the tube. The reaction vessel is sealed and heated at 120 °C for 24 hours. After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting crude product is purified by column chromatography.

Doebner-von Miller Reaction and Subsequent Reduction

This is a two-step process. First, the quinoline is synthesized via the Doebner-von Miller reaction, followed by its reduction to the corresponding tetrahydroquinoline.

Step 1: Doebner-von Miller Quinoline Synthesis (General Concept): [9][8]

Aniline or a substituted aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often with a Lewis acid catalyst like zinc chloride or tin tetrachloride, and an oxidizing agent. The reaction is typically heated to drive the cyclization and aromatization to the quinoline.

Step 2: Reduction of the Quinoline:

The synthesized quinoline is then subjected to a standard catalytic hydrogenation procedure, similar to the one described in the "Catalytic Hydrogenation" section, to yield the tetrahydroquinoline.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical workflows of the described synthetic methods.

Catalytic_Hydrogenation cluster_conditions Reaction Conditions Quinoline Quinoline Derivative THQ 1,2,3,4-Tetrahydroquinoline Quinoline->THQ Reduction H2 H₂ Source (e.g., H₂ gas, H₃N·BH₃) H2->THQ Catalyst Metal Catalyst (e.g., Co, Ru, Ir) Catalyst->THQ Solvent Solvent Temperature Temperature Pressure Pressure

Caption: Catalytic Hydrogenation Workflow.

Reductive_Amination Start o-Nitroaryl Ketone/Aldehyde Aniline Aniline Intermediate Start->Aniline Nitro Group Reduction Imine Cyclic Imine/Enamine Aniline->Imine Intramolecular Condensation THQ Tetrahydroquinoline Imine->THQ Reduction H2_PdC H₂ / Pd/C H2_PdC->Aniline H2_PdC->THQ

Caption: Domino Reduction-Reductive Amination Pathway.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Mn_cat Mn(I) Catalyst Mn_H2 Mn(I)-H₂ Mn_cat->Mn_H2 + H₂ Mn_H2->Mn_cat - H₂ Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + 2-Aminobenzyl Alcohol Quinoline_intermediate Quinoline Intermediate Imine->Quinoline_intermediate Cyclization THQ Tetrahydroquinoline Quinoline_intermediate->THQ Reduction Alcohol Secondary Alcohol Alcohol->Aldehyde Oxidation Aminobenzyl_alcohol 2-Aminobenzyl Alcohol

Caption: Borrowing Hydrogen Catalytic Cycle.

Doebner_von_Miller_Reduction Aniline Aniline Quinoline Quinoline Aniline->Quinoline Doebner-von Miller Reaction Unsat_carbonyl α,β-Unsaturated Aldehyde/Ketone Unsat_carbonyl->Quinoline THQ Tetrahydroquinoline Quinoline->THQ Reduction Reduction Step (e.g., Catalytic Hydrogenation) Reduction->THQ

Caption: Doebner-von Miller / Reduction Sequence.

References

The Elusive Structure-Activity Relationship of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Analogs: A Pivot to Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This comparative guide focuses on the anticancer activity of 2-aryl and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, drawing from a key study in the field. The data presented herein offers a valuable starting point for understanding the influence of substituents on the biological activity of this heterocyclic system.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of a series of 2-substituted-1,2,3,4-tetrahydroquinoline derivatives was evaluated against several human cancer cell lines. The following table summarizes the key findings, presenting the half-maximal inhibitory concentration (IC₅₀) values.

Compound ID2-Substituent4-Substituent6-SubstituentHeLa IC₅₀ (µM)PC3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SKBR-3 IC₅₀ (µM)
17 MethylAcetamidoH>100>100>100>100
18 MethylAcetamidoBr13.1549.33>100>100
19 MethylAcetamidoCl34.69>100>100>100
20 MethylAcetamidoF>100>100>100>100
21 MethylAcetamidoOCH₃>100>100>100>100
22 MethylAcetamidoNO₂>100>100>100>100

Structure-Activity Relationship Insights

The analysis of the data presented in the table above provides the following key SAR insights for 2-methyl-4-acetamido-1,2,3,4-tetrahydroquinolines:

  • Effect of Substitution at C-6: The nature of the substituent at the 6-position of the tetrahydroquinoline ring significantly influences the cytotoxic activity.

    • An unsubstituted analog (17 ) was found to be inactive.

    • The introduction of a bromine atom at the C-6 position (compound 18 ) resulted in the most potent analog in this series, with an IC₅₀ of 13.15 µM against HeLa cells.[1]

    • A chlorine substituent at C-6 (compound 19 ) also conferred some activity against HeLa cells, although it was less potent than the bromo-substituted analog.[1]

    • Other substituents at C-6, such as fluorine, methoxy, and nitro groups (compounds 20 , 21 , and 22 ), did not result in significant cytotoxic activity.[1]

  • Lipophilicity and Activity: The study from which this data is derived suggests a correlation between the lipophilicity of the compounds and their cytotoxic effects. The more lipophilic aromatic quinoline precursors generally displayed better activity compared to the less lipophilic tetrahydroquinoline derivatives.[2]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives (17-22)

The synthesis of the title compounds was achieved through a Povarov reaction. A mixture of the corresponding aniline (1.0 mmol), crotonaldehyde (1.0 mmol), and N-vinylacetamide (1.0 mmol) was stirred in the presence of a catalytic amount of iodine (10 mol%) in acetonitrile (5 mL) at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired products.

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines (HeLa, PC3, MCF-7, and SKBR-3) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: The cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37 °C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves.

Visualizing the SAR Logic

The following diagram illustrates the logical relationship of the structure-activity relationship for the 2-methyl-4-acetamido-1,2,3,4-tetrahydroquinoline analogs discussed.

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents C-6 Substituents cluster_activity Cytotoxic Activity (HeLa) scaffold 2-Methyl-4-acetamido-1,2,3,4-tetrahydroquinoline H H Br Br Cl Cl F F OCH3 OCH3 NO2 NO2 Inactive Inactive H->Inactive Active_High Most Active Br->Active_High Active_Moderate Moderately Active Cl->Active_Moderate F->Inactive OCH3->Inactive NO2->Inactive

Caption: SAR logic for C-6 substituted analogs.

Conclusion

While a comprehensive SAR for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol analogs remains to be established, the data from related 2-substituted tetrahydroquinolines provides a valuable framework for future research. The significant impact of substituents on the aromatic ring, as demonstrated by the C-6 substituted analogs, underscores the importance of systematic modification in the quest for potent and selective therapeutic agents. Researchers are encouraged to build upon these findings to explore the largely uncharted chemical space of this compound derivatives.

References

Comparative Bioactivity of (R)- and (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable gap in the direct comparative analysis of the bioactivities of the (R)- and (S)-enantiomers of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. While the tetrahydroquinoline scaffold is a recognized pharmacophore present in numerous bioactive compounds, specific studies delineating the stereoselective interactions and pharmacological profiles of these particular enantiomers have not been extensively reported. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis of chiral 2-substituted tetrahydroquinolines, the known biological activities of analogous structures, and the common experimental protocols employed in their evaluation. This information is intended to serve as a valuable resource for initiating research into the distinct properties of these enantiomers.

Enantioselective Synthesis of 2-Substituted Tetrahydroquinolines

The synthesis of enantiomerically pure tetrahydroquinolines is a critical step in evaluating their stereospecific bioactivities. A variety of synthetic strategies have been developed to achieve high enantioselectivity.

A common approach involves the asymmetric reduction of a suitable precursor. For instance, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction using a Hantzsch ester to yield tetrahydroquinolines with excellent enantioselectivity. Another effective method is the use of biocatalysis, such as the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols using lipases or engineered acyltransferases. This enzymatic approach can yield enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with high optical purity.

Below is a generalized workflow for the enantioselective synthesis of chiral 2-substituted tetrahydroquinolines.

cluster_synthesis Enantioselective Synthesis Workflow start Starting Materials (e.g., 2-aminochalcones) chiral_catalysis Asymmetric Reaction (e.g., Reduction, Cyclization) start->chiral_catalysis Chiral Catalyst enantiomer_r (R)-Enantiomer chiral_catalysis->enantiomer_r enantiomer_s (S)-Enantiomer chiral_catalysis->enantiomer_s racemic_mixture Racemic Tetrahydroquinoline Derivative chiral_separation Chiral Separation (e.g., Enzymatic Resolution, Chiral HPLC) racemic_mixture->chiral_separation chiral_separation->enantiomer_r chiral_separation->enantiomer_s

Caption: Generalized workflows for obtaining (R)- and (S)-enantiomers.

Potential Biological Activities of Tetrahydroquinoline Derivatives

Derivatives of 1,2,3,4-tetrahydroquinoline have been reported to exhibit a wide range of biological activities. The specific bioactivity is highly dependent on the substitution pattern on the tetrahydroquinoline ring system. While data on this compound is scarce, studies on analogous compounds suggest potential therapeutic applications in several areas.

Table 1: Reported Biological Activities of Tetrahydroquinoline Derivatives

Biological ActivityTarget/Mechanism of Action (Example)Reference Compound Class
Anticancer Inhibition of receptor tyrosine kinases, induction of apoptosis.2-Aryl- and 2-methyl-1,2,3,4-tetrahydroquinolines
Antimicrobial Inhibition of essential bacterial enzymes.Various substituted tetrahydroquinolines
Neuroprotective Modulation of neurotransmitter systems (e.g., dopamine).1-Methyl-1,2,3,4-tetrahydroisoquinoline (related structure)
Anti-inflammatory Inhibition of inflammatory mediators.Ibuprofen-tetrahydroquinoline hybrids

Experimental Protocols for Bioactivity Assessment

To evaluate the bioactivity of the (R)- and (S)-enantiomers of this compound, a series of in vitro and in vivo assays would be necessary. The selection of assays should be guided by the hypothesized therapeutic targets based on the activities of related compounds.

In Vitro Assays

A typical workflow for the in vitro evaluation of novel compounds is outlined below.

cluster_invitro In Vitro Bioactivity Assessment Workflow compound Test Compound ((R)- or (S)-enantiomer) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) compound->cytotoxicity target_binding Target Binding Assay (e.g., Receptor Binding, Enzyme Inhibition) compound->target_binding data_analysis Data Analysis (IC50, EC50, Ki determination) cytotoxicity->data_analysis cell_based Cell-Based Functional Assay (e.g., Reporter Gene, Second Messenger) target_binding->cell_based cell_based->data_analysis

Caption: A standard workflow for in vitro bioactivity testing.

1. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound, and then with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

2. Target-Specific Assays:

  • Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor, often using radiolabeled ligands in a competitive binding format.

  • Enzyme Inhibition Assays: These assays determine the ability of the compound to inhibit the activity of a specific enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter.

3. Cell-Based Functional Assays:

  • Reporter Gene Assays: These assays are used to study the regulation of gene expression in response to the compound. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter of interest.

  • Second Messenger Assays: These assays measure the levels of intracellular second messengers (e.g., cAMP, Ca2+) that are produced upon receptor activation.

Potential Signaling Pathway Modulation

Given the diverse bioactivities of tetrahydroquinoline derivatives, they could potentially modulate a variety of signaling pathways. For example, if the enantiomers of this compound were to exhibit anticancer activity, they might interfere with pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor (R)- or (S)-Enantiomer Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? Inhibitor->mTOR inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Conclusion

While a direct comparison of the bioactivity of the (R)- and (S)-enantiomers of this compound is currently absent from the scientific literature, the rich pharmacology of the tetrahydroquinoline class of compounds suggests that these enantiomers may possess interesting and stereospecific biological properties. The synthetic methodologies and experimental protocols outlined in this guide provide a solid framework for researchers to embark on the synthesis, separation, and biological evaluation of these specific enantiomers. Such studies are crucial to unlock their potential therapeutic value and to understand the structure-activity relationships that govern their interactions with biological systems.

In Vitro Validation of Novel Tetrahydroquinoline Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of novel tetrahydroquinoline derivatives, supported by experimental data from recent studies. We present a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable replication and further investigation.

Comparative Anticancer Activity of Tetrahydroquinoline Derivatives

The in vitro cytotoxic activity of several novel tetrahydroquinoline derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data highlights the potent and selective anticancer effects of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one)HCT-116 (Colon)~13[1]
A549 (Lung)~13[1]
Compound 10e (morpholine-substituted)A549 (Lung)0.033 ± 0.003[2]
MCF-7 (Breast)0.58 ± 0.11[2]
MDA-MB-231 (Breast)0.63 ± 0.02[2]
Compound 4ag (4-trifluoromethyl substituted)SNB19 (Glioblastoma)38.3[3]
LN229 (Glioblastoma)40.6[3]
Compound 2 MCF-7 (Breast)50[4]
MDA-MB-231 (Breast)25[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydroquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Tetrahydroquinoline derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of tetrahydroquinoline derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Tetrahydroquinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the tetrahydroquinoline derivatives for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.

Materials:

  • Cancer cell lines

  • Tetrahydroquinoline derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Experimental and Biological Processes

To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vitro Anticancer Activity Evaluation cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells in Plates Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Tetrahydroquinoline Derivatives Incubation_24h->Compound_Treatment Incubation_Time Incubate for 24-72h Compound_Treatment->Incubation_Time MTT_Assay MTT Assay (Cell Viability) Incubation_Time->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation_Time->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation_Time->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Incubation_Time->Western_Blot IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Cell_Cycle_Distribution Quantify Cell Cycle Phases Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Level_Analysis Analyze Protein Levels Western_Blot->Protein_Level_Analysis

Figure 1. A flowchart illustrating the general experimental workflow for evaluating the in vitro anticancer activity of novel compounds.

Key Signaling Pathways in Tetrahydroquinoline-Induced Anticancer Activity

Several studies have indicated that tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Tetrahydroquinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

G Induction of Apoptosis by Tetrahydroquinoline Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway THQ_ext Tetrahydroquinoline Derivative Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) THQ_ext->Death_Receptor Activates Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Caspase8->Bcl2 via Bid cleavage Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 THQ_int Tetrahydroquinoline Derivative THQ_int->Bcl2 Modulates Mitochondria Mitochondrial Permeability ↑ Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Diagram of the intrinsic and extrinsic apoptosis pathways activated by tetrahydroquinoline derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway.[2]

G Inhibition of the PI3K/AKT/mTOR Pathway THQ Tetrahydroquinoline Derivative mTOR mTOR THQ->mTOR Inhibits PI3K PI3K AKT AKT PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 3. Simplified diagram showing the inhibition of the PI3K/AKT/mTOR signaling pathway by certain tetrahydroquinoline derivatives.

Conclusion

The novel tetrahydroquinoline derivatives presented in this guide demonstrate significant potential as anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and inhibit critical cell survival pathways, make them promising candidates for further preclinical and clinical development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

A Head-to-Head Comparison of Catalytic Systems for Quinoline Reduction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of quinolines to tetrahydroquinolines is a critical transformation in the synthesis of numerous pharmaceuticals and bioactive molecules. The choice of a catalytic system is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for quinoline reduction, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The catalytic hydrogenation of quinoline can be broadly categorized by the type of catalyst used: heterogeneous systems, which are easily separable from the reaction mixture, and homogeneous systems, which often offer higher selectivity and milder reaction conditions. The choice between them depends on the specific requirements of the synthesis, including substrate scope, desired product, and scalability.

Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely employed in industrial settings due to their ease of recovery and recycling. They are typically based on metals supported on high-surface-area materials.

Noble Metal-Based Heterogeneous Catalysts

Palladium, platinum, rhodium, and ruthenium are highly effective for quinoline hydrogenation, often providing high conversions under relatively mild conditions.

CatalystSubstrateProductTemp. (°C)Pressure (atm H₂)Time (h)SolventConversion (%)Yield (%)SelectivityReference
10% Pd/CQuinoline1,2,3,4-Tetrahydroquinoline25116Methanol>99-High[1]
5% Ru/CQuinoline1,2,3,4-Tetrahydroquinoline150100--High-Initial Product[2]
Pd/MgOQuinoline1,2,3,4-Tetrahydroquinoline15040-THFHigh-High[3]
Atomically dispersed Pd/TiCQuinoline1,2,3,4-Tetrahydroquinoline120202Dioxane100>99>99% py-THQ[4]

Base Metal-Based Heterogeneous Catalysts

Driven by cost-effectiveness and sustainability, research into base metal catalysts such as nickel, cobalt, and copper has intensified. These systems can offer excellent performance, sometimes rivaling their noble metal counterparts, though often under more forcing conditions.

CatalystSubstrateProductTemp. (°C)Pressure (atm H₂)Time (h)SolventConversion (%)Yield (%)SelectivityReference
Raney NiQuinoline1,2,3,4-Tetrahydroquinoline20010--High-Initial Product[2]
Raney Ni (Silica-modified)Quinoline1,2,3,4-Tetrahydroquinoline120201Water>99>98>98% py-THQ[5]
Co(OAc)₂·4H₂O / ZnQuinoline1,2,3,4-Tetrahydroquinoline703015Water-96High[6][7]
Ni₂P/SBA-15QuinolineDecahydroquinoline340--->93-High for DHQ[8]
Core-shell nano-cobaltQuinoline1,2,3,4-TetrahydroquinolineRT(NH₃·BH₃)---HighHigh[9]
Homogeneous Catalytic Systems

Homogeneous catalysts, typically organometallic complexes, are renowned for their high selectivity, activity under mild conditions, and tunability through ligand modification. They are particularly advantageous for asymmetric hydrogenations.

CatalystSubstrateProductTemp. (°C)Pressure (atm H₂)Time (h)SolventConversion (%)Yield (%)SelectivityReference
[Ir(COD)Cl]₂ / LigandQuinolinesChiral Tetrahydroquinolines25-505012-24THFHighHighHigh (Asymmetric)[10]
Rh₂Cl₂(COE)₄ / dppeQuinoline1,2,3,4-Tetrahydroquinoline----High-Regioselective[11]
Water-soluble Ir catalystQuinolinesChiral TetrahydroquinolinesMild(Transfer Hydrogenation)-WaterHighHighHigh (up to 99% ee)[12]

Experimental Workflow & Methodologies

A systematic approach is crucial for the successful catalytic reduction of quinoline. The following diagram and protocols outline a general workflow and detailed procedures for both heterogeneous and homogeneous systems.

G cluster_prep Catalyst Preparation / Activation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis prep_het Heterogeneous: Pre-reduction (if needed) or direct use setup Charge reactor with: - Quinoline substrate - Solvent - Catalyst prep_het->setup prep_hom Homogeneous: In situ generation of active catalyst (metal precursor + ligand) prep_hom->setup purge Purge with inert gas (e.g., N₂ or Ar) setup->purge pressurize Pressurize with H₂ (or add H₂ source) purge->pressurize react Heat and stir for specified time pressurize->react depressurize Cool and depressurize react->depressurize filter_het Heterogeneous: Filter to remove catalyst depressurize->filter_het extract_hom Homogeneous: Solvent evaporation/ extraction depressurize->extract_hom purify Purify product (e.g., column chromatography) filter_het->purify extract_hom->purify analyze Analyze product: - Yield (GC, NMR) - Purity (HPLC) - Structure (NMR, MS) purify->analyze

Caption: General experimental workflow for catalytic quinoline reduction.

Detailed Experimental Protocols

1. Heterogeneous Catalysis: Reduction of Quinoline using Raney® Nickel

This protocol is a representative example of a heterogeneous hydrogenation reaction.[2][5][13][14]

  • Materials:

    • Quinoline

    • Raney® Nickel (as a slurry in water)

    • Ethanol or Water (solvent)

    • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle.

  • Procedure:

    • Catalyst Preparation: Under a fume hood, carefully wash the commercial Raney® Nickel slurry (typically 50% in water) with the chosen reaction solvent (e.g., ethanol) three times to remove residual water and any basic contaminants. Use decantation for the washing steps.

    • Reaction Setup: To a glass liner of a high-pressure autoclave, add quinoline (e.g., 1.0 g, 7.74 mmol) and the washed Raney® Nickel (e.g., 10 wt% of the substrate). Add the solvent (e.g., 20 mL of ethanol).

    • Hydrogenation: Place the sealed glass liner into the autoclave. Seal the autoclave and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Commence stirring and heat the reaction mixture to the desired temperature (e.g., 150-200°C). Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the setup allows) for analysis by GC or TLC.

    • Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Open the autoclave and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter paper is pyrophoric and should be kept wet with water and disposed of properly.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purification and Analysis: Purify the crude product by column chromatography on silica gel or by distillation to afford 1,2,3,4-tetrahydroquinoline. Characterize the product by NMR and MS to confirm its identity and purity.

2. Homogeneous Catalysis: Asymmetric Hydrogenation of a Substituted Quinoline

This protocol provides a general procedure for a homogeneous asymmetric hydrogenation, which typically requires inert atmosphere techniques.[10][12]

  • Materials:

    • Substituted quinoline

    • Iridium precursor (e.g., [Ir(COD)Cl]₂)

    • Chiral ligand (e.g., a chiral phosphine ligand)

    • Anhydrous and degassed solvent (e.g., THF or methanol)

    • High-pressure autoclave or a Schlenk flask with a balloon of hydrogen.

  • Procedure:

    • Catalyst Preparation (in situ): In a glovebox or using Schlenk line techniques, add the iridium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 mol%) to a Schlenk flask.

    • Add a small amount of anhydrous, degassed solvent (e.g., 1 mL of THF) and stir the mixture at room temperature for about 30 minutes to allow for the formation of the active catalyst complex.

    • Reaction Setup: In a separate hydrogenation vessel, dissolve the substituted quinoline (e.g., 1.0 mmol) in the reaction solvent (e.g., 4 mL of THF).

    • Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

    • Hydrogenation: Place the reaction vessel in an autoclave. Seal, purge with nitrogen, and then purge with hydrogen. Pressurize the autoclave to the desired pressure (e.g., 50 atm).

    • Stir the reaction at the specified temperature (e.g., 40°C) for the required time (e.g., 24 hours).

    • Work-up: After the reaction, cool the vessel to room temperature and carefully vent the hydrogen.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purification and Analysis: Purify the residue by column chromatography on silica gel to isolate the chiral tetrahydroquinoline. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

This guide provides a comparative overview and practical methodologies for the catalytic reduction of quinolines. The selection of the optimal catalytic system will ultimately be guided by the specific goals of the research, including the desired product, substrate complexity, cost considerations, and available equipment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tetrahydroquinoline Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the characterization and quantification of tetrahydroquinolines. In the landscape of pharmaceutical development and chemical research, robust and reliable analytical methods are paramount. Cross-validation of these methods ensures data integrity and consistency, forming a critical component of regulatory compliance and confidence in research outcomes. This document details the principles of cross-validation and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of tetrahydroquinoline and its derivatives.

Understanding Cross-Validation in Analytical Methods

In the context of analytical chemistry, cross-validation is the process of critically assessing and comparing the data generated from two or more distinct methods to ensure the reliability and accuracy of the results.[1] This is particularly crucial when a new method is developed or when an existing method is transferred between different laboratories, instruments, or analysts. The core objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4]

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for tetrahydroquinoline characterization depends on various factors, including the analyte's properties (e.g., volatility, thermal stability), the sample matrix, and the specific goals of the analysis (e.g., quantification, impurity profiling, structural elucidation).

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for HPLC-UV, GC-MS, and qNMR in the context of analyzing nitrogen-containing heterocyclic compounds like tetrahydroquinoline. The values are representative and may vary based on the specific instrument, column, and experimental conditions.

Performance ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Accuracy (% Recovery) 98-102%[5][6]95-105%99-101%[7]
Precision (% RSD) < 2%[5][6]< 5%< 1%[7]
Linearity (r²) > 0.999[5][6]> 0.995[8]> 0.999[7]
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range[9]µg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL range[5]ng/mL range[9]mg/mL range
Specificity High (with appropriate column and mobile phase)Very High (based on retention time and mass spectrum)High (based on unique chemical shifts)
Throughput HighMedium to HighLow to Medium
Destructive to Sample? YesYesNo[7]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific tetrahydroquinoline derivatives or sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify tetrahydroquinoline in a sample. This method is suitable for non-volatile and thermally stable derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Tetrahydroquinoline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh a known amount of tetrahydroquinoline reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing tetrahydroquinoline in the mobile phase or a suitable solvent. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (or the λmax of the specific tetrahydroquinoline derivative)

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the tetrahydroquinoline peak against the concentration of the standards. Determine the concentration of tetrahydroquinoline in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile tetrahydroquinoline derivatives. This method is highly sensitive and specific.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or dichloromethane (GC grade)

  • Tetrahydroquinoline reference standard

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for less volatile derivatives.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the tetrahydroquinoline reference standard in a suitable volatile solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix. For derivatives with low volatility, a derivatization step may be required.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared standards and samples.

  • Identification and Quantification: Identify the tetrahydroquinoline peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and compare it to the calibration curve generated from the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of a tetrahydroquinoline sample with high accuracy and precision, traceable to a certified reference material.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Tetrahydroquinoline sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the tetrahydroquinoline sample into a vial.

    • Accurately weigh a specific amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).

    • Optimize other acquisition parameters (e.g., pulse angle, number of scans) for good signal-to-noise ratio and accurate integration.

  • Data Processing:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the signals corresponding to the tetrahydroquinoline analyte and the internal standard. Select well-resolved signals that are free from overlap with other signals.

  • Purity Calculation: The purity of the tetrahydroquinoline sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • subscripts "analyte" and "std" refer to the tetrahydroquinoline and the internal standard, respectively.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

G Figure 1: General Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Outcome Dev_HPLC Develop & Validate HPLC Method Analyze_Samples Analyze Identical Samples with All Methods Dev_HPLC->Analyze_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Analyze_Samples Dev_qNMR Develop & Validate qNMR Method Dev_qNMR->Analyze_Samples Compare_Results Compare Results for Accuracy, Precision, etc. Analyze_Samples->Compare_Results Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Compare_Results->Stat_Analysis Assess_Concordance Assess Concordance of Results Stat_Analysis->Assess_Concordance Method_Selection Select Fit-for-Purpose Method(s) Assess_Concordance->Method_Selection Documentation Document Cross-Validation Report Method_Selection->Documentation

Caption: General Workflow for Cross-Validation of Analytical Methods.

Logical Relationships in Method Selection

G Figure 2: Decision Tree for Selecting an Analytical Method cluster_methods Start Start: Characterization Goal Volatility Volatility & Thermal Stability Start->Volatility Is the analyte volatile and thermally stable? HPLC HPLC-UV GCMS GC-MS qNMR qNMR LCMS LC-MS/MS (for structural elucidation) Volatility->GCMS Yes Purity Primary goal is high-accuracy purity assessment? Volatility->Purity No Purity->qNMR Yes Quantification Routine quantification in complex matrices? Purity->Quantification No Quantification->HPLC Yes ImpurityID Need for structural identification of impurities? Quantification->ImpurityID No ImpurityID->LCMS Yes

Caption: Decision Tree for Selecting an Analytical Method.

References

Efficacy Benchmark of Novel Tetrahydroquinoline-Based Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of bioactive molecules with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive benchmark of the efficacy of recently developed tetrahydroquinoline-based inhibitors, offering a comparative analysis of their performance against various cancer cell lines and their molecular targets. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in their drug discovery and development endeavors.

Data Presentation: Comparative Efficacy of Tetrahydroquinoline-Based Inhibitors

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative novel tetrahydroquinoline and tetrahydroisoquinoline derivatives.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
7e A549Lung Carcinoma0.155Doxorubicin-
MCF7Breast Adenocarcinoma0.212Doxorubicin-
8d A549Lung Carcinoma0.350Doxorubicin-
MCF7Breast Adenocarcinoma0.170Doxorubicin-
10e A549Lung Carcinoma0.033Everolimus-
MCF-7Breast Adenocarcinoma0.585-Fluorouracil-
MDA-MB-231Triple-Negative Breast Cancer1.0035-Fluorouracil-
10h MCF-7Breast Adenocarcinoma0.087Everolimus-
13 HeLaCervical Carcinoma8.3Doxorubicin-
18 HeLaCervical Carcinoma13.15Doxorubicin-

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Enzymatic Inhibitory Activity of Tetrahydroquinoline Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
7e CDK20.149Roscovitine0.380
8d DHFR0.199Methotrexate0.131

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Mechanisms of Action

Novel tetrahydroquinoline-based inhibitors have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and proliferation.

CDK2/DHFR Inhibition and Cell Cycle Arrest

A significant class of these inhibitors targets Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[1] Inhibition of CDK2, a crucial regulator of the G1/S phase transition, leads to cell cycle arrest.[1] Concurrently, targeting DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication, further halting cell proliferation.[1]

CDK2_DHFR_Inhibition cluster_G1_S_Phase G1/S Phase Transition cluster_Nucleotide_Synthesis Nucleotide Synthesis G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/ Cyclin E DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Synthesis DNA Synthesis THF->DNA Synthesis Inhibitor_7e Compound 7e CDK2/\nCyclin E CDK2/ Cyclin E Inhibitor_7e->CDK2/\nCyclin E Inhibits Inhibitor_8d Compound 8d DHFR DHFR Inhibitor_8d->DHFR Inhibits Cell Cycle Arrest Cell Cycle Arrest CDK2/\nCyclin E->Cell Cycle Arrest Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis DHFR->Inhibition of\nDNA Synthesis PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibits translation THQ_Inhibitor Tetrahydroquinoline Inhibitor (e.g., 10e) THQ_Inhibitor->PI3K Inhibits THQ_Inhibitor->mTORC1 Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells 1. Seed cancer cells in 96-well plates Add Compound 2. Treat cells with various concentrations of inhibitors Seed Cells->Add Compound Incubate 3. Incubate for 48-72 hours Add Compound->Incubate Add MTT 4. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) Incubate->Add MTT Formazan Formation 5. Incubate for 4 hours (viable cells convert MTT to formazan) Add MTT->Formazan Formation Solubilize 6. Add solubilization solution (e.g., DMSO) Formazan Formation->Solubilize Measure Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure Absorbance Calculate IC50 8. Calculate IC50 values Measure Absorbance->Calculate IC50

References

A Comparative Guide to the Pharmacokinetic Profiles of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroquinoline (THQ) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] These compounds have garnered significant attention, particularly as potential anticancer agents, with many acting as inhibitors of the mammalian target of rapamycin (mTOR).[2][3] A critical aspect of drug development is the evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected quinoline and tetrahydroquinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

Comparative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for a selection of quinoline and tetrahydroquinoline derivatives from preclinical studies in rodents. This data allows for a direct comparison of their oral bioavailability and other critical pharmacokinetic properties.

CompoundDerivative ClassAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)Half-life (t½) (h)Oral Bioavailability (F%)Reference
Torin2 Quinoline-based mTOR inhibitorMouse10 mg/kg, oralN/AN/A< 251%[4]
MG3 4-amino-7-chloroquinoline derivativeRat30 mg/kg, oral2136N/AN/A[5]
Compound 97/63 Trioxane antimalarialRat72 mg/kg, oral229.24 ± 64.261 ± 0.710.61 ± 0.2~16%[6]

N/A: Not available in the cited source.

Experimental Protocols

The following methodologies represent a standard approach for determining the in vivo pharmacokinetic profile of novel small molecules, such as tetrahydroquinoline derivatives, in a rodent model.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models and Housing:

  • Species: Male Swiss albino mice or male Wistar rats are commonly used.[4][6]

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.[7]

  • Acclimation: A minimum of a one-week acclimation period is required before the study begins.[7]

2. Compound Administration:

  • Oral (PO) Administration: The test compound is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[8] Administration is performed via oral gavage at a specific dose (e.g., 10-72 mg/kg).[4][6]

  • Intravenous (IV) Administration: For determining absolute oral bioavailability, a separate cohort of animals receives the compound intravenously, often via the tail vein. The IV formulation is typically in a solution like saline.

3. Blood Sample Collection:

  • Time Points: Blood samples are collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Typical time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Method: Serial blood samples can be collected from a single mouse via submandibular vein puncture for early time points, followed by retro-orbital bleeding under anesthesia, and a terminal cardiac puncture.[8] For rats, blood is often collected via the jugular vein or tail vein.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[7]

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol or acetonitrile to extract the drug.

  • Quantification: The concentration of the test compound in the plasma samples is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] A standard curve is prepared to ensure accurate quantification.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathway and Mechanism of Action

Many tetrahydroquinoline derivatives exert their anticancer effects by targeting the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[10] Tetrahydroquinoline-based mTOR inhibitors block the activity of the mTOR kinase, thereby inhibiting downstream signaling and suppressing tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis (e.g., 4E-BP1, S6K1) mTORC1->Protein_Synthesis Phosphorylation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth THQ Tetrahydroquinoline Derivatives THQ->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR pathway inhibited by tetrahydroquinoline derivatives.

Experimental Workflow for Pharmacokinetic Screening

The process of evaluating the pharmacokinetic profile of a novel compound involves a series of steps from initial in vitro assays to in vivo studies in animal models.

PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (Oral & IV in Rodents) Metabolic_Stability->Dosing Permeability Permeability (e.g., Caco-2, PAMPA) Permeability->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Modeling Pharmacokinetic Modeling & Analysis Analysis->PK_Modeling Lead_Optimization Lead Optimization PK_Modeling->Lead_Optimization Candidate_Selection Candidate Selection PK_Modeling->Candidate_Selection Lead_Optimization->Metabolic_Stability Iterative Improvement

Caption: Workflow for pharmacokinetic evaluation of drug candidates.

References

Safety Operating Guide

Proper Disposal of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (1,2,3,4-Tetrahydroquinolin-2-yl)methanol. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are based on the known hazards of the parent compound, 1,2,3,4-Tetrahydroquinoline, and general guidelines for the disposal of quinoline derivatives. It is imperative to treat this compound as hazardous waste.[1][2]

Core Principles of Chemical Waste Disposal

The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel. This compound, like many quinoline derivatives, should be treated as hazardous waste.[1][2][3] It must not be disposed of in the regular trash or poured down the drain.[2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]

Immediate Safety and Hazard Assessment

Based on data from structurally similar compounds, the key hazards associated with this compound are likely to include:

  • Toxicity: Quinoline and its derivatives are known to be toxic.[2][4]

  • Carcinogenicity: Some quinoline compounds are suspected of causing cancer.[3][4]

  • Irritation: Can cause skin and eye irritation.[4][5]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---
Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be identified as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent dangerous reactions.[2]

Step 2: Waste Collection

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. The container must be compatible with the solvent used.

  • Contaminated Labware: Disposable items such as gloves and pipette tips should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris".[2]

Step 3: Labeling of Hazardous Waste Containers

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".

  • The full chemical name, "this compound," and the approximate concentration and quantity must be clearly written on the label.

  • Include the date when the waste was first added to the container.

Step 4: Storage of Hazardous Waste

  • Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2]

  • The storage area should be secure, well-ventilated, and away from sources of ignition.[6][7]

  • Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][8]

  • Provide them with a full inventory of the waste you have collected.

  • Never attempt to treat or dispose of the chemical waste yourself without proper training and authorization.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[8] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[8] Ventilate the area and wash the spill site after clean-up is complete.[8] For large spills, contact your institution's EHS department immediately.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

    • Skin: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify & Segregate Waste PPE->Segregate Solid Solid Waste (Pure compound, contaminated items) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 2
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.